1,3-Di-HABA Kanamycin A
Description
BenchChem offers high-quality 1,3-Di-HABA Kanamycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-HABA Kanamycin A including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNATBKIPCIZAA-DCOVVSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747630 | |
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927821-99-6 | |
| Record name | (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism and Characterization of 1,3-Di-HABA Kanamycin A
[1]
Content Type: Technical Whitepaper Subject: 1,3-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A Role: Critical Process Impurity & Analytical Reference Standard Target Audience: Pharmaceutical Scientists, QC Analysts, and Medicinal Chemists
Executive Summary
1,3-Di-HABA Kanamycin A (CAS: 927821-99-6) is not a marketed therapeutic agent but a critical process impurity and reference standard associated with the synthesis of Amikacin .
Amikacin is the semi-synthetic derivative of Kanamycin A, formed by acylation at the N-1 position with L-(-)-
Understanding this compound is essential for:
-
Quality Control: It is a pharmacopeial impurity (EP Impurity I/G) that must be monitored during Amikacin production.
-
Structure-Activity Relationships (SAR): It demonstrates the limit of chemical modification—while N-1 acylation enhances potency (Amikacin), additional acylation at N-3'' drastically reduces ribosomal affinity, rendering the molecule pharmacologically inferior.
Chemical Architecture & Synthesis Logic[1]
To understand the mechanism of 1,3-Di-HABA Kanamycin A, one must first deconstruct the scaffold of its parent, Kanamycin A, and its therapeutic sibling, Amikacin.
Structural Hierarchy[1]
| Compound | Substitution at N-1 (Ring II) | Substitution at N-3'' (Ring III) | Pharmacological Status |
| Kanamycin A | -H (Free Amine) | -H (Free Amine) | Natural Antibiotic (Susceptible to resistance) |
| Amikacin | L-HABA | -H (Free Amine) | Active Drug (Resistant to AAC/APH enzymes) |
| 1,3-Di-HABA Kanamycin A | L-HABA | L-HABA | Impurity (Sterically hindered, reduced potency) |
Mechanism of Formation (The "Over-Acylation" Defect)
The synthesis of Amikacin involves the acylation of Kanamycin A. The N-1 amino group is the target because it inhibits binding of Aminoglycoside Acetyltransferases (AACs). However, the N-3'' amine is also nucleophilic.
-
Ideal Pathway: Selective protection (e.g., using Zn²⁺ chelation or benzyloxycarbonyl groups) exposes only N-1 for acylation.
-
Impurity Pathway: If protection is incomplete or stoichiometry is uncontrolled, the acylating agent (activated HABA ester) attacks both N-1 and N-3'', creating the 1,3-di-substituted byproduct.
Figure 1: The divergent synthetic pathways of Kanamycin A acylation. Green represents the therapeutic goal; red indicates the formation of the 1,3-Di-HABA impurity.
Mechanism of Action: Ribosomal Interaction
While 1,3-Di-HABA Kanamycin A is an impurity, its interaction with the ribosome explains why it is not a drug.
The Ribosomal Binding Pocket (16S rRNA)
Aminoglycosides bind to the A-site of the 16S rRNA within the 30S ribosomal subunit.
-
Key Interaction: The N-3'' amine of Ring III (the 3-amino-3-deoxy-D-glucose ring) forms critical hydrogen bonds and electrostatic interactions with the phosphate backbone of the rRNA (specifically near nucleotides A1408 and G1491).
-
Amikacin's Success: The HABA group at N-1 does not block this binding; instead, it sterically prevents bacterial enzymes (like AAC(6')) from docking, while the core aminoglycoside still fits into the ribosome.
The Steric Clash of 1,3-Di-HABA
In 1,3-Di-HABA Kanamycin A, the second HABA group is attached to the N-3'' position.
-
Loss of H-Bonds: The acylation converts the basic amine (–NH₃⁺) into a neutral amide (–NH–CO–R). This destroys the electrostatic bridge required for high-affinity binding to the rRNA backbone.
-
Steric Hindrance: The bulky hydroxybutyryl tail at N-3'' physically clashes with the narrow groove of the A-site.
-
Result: The molecule cannot anchor effectively to the ribosome. Consequently, it exhibits significantly reduced antibacterial activity (higher MIC) compared to Amikacin.
Figure 2: Mechanistic comparison of ribosomal binding. The N-3'' HABA modification in the impurity disrupts the critical drug-target interface.
Analytical Mechanism: Detection & Separation[1][2][3]
For drug developers, the "mechanism" of interest is often the separation mechanism used to detect this impurity during Quality Control (QC).
HPLC Separation Principles
Since aminoglycosides lack strong UV chromophores, detection often requires Pulsed Amperometric Detection (PAD) or derivatization. However, the HABA side chain provides unique handles.
-
Borate Complexation: In high pH borate buffers, the vicinal diols (hydroxyl groups) of the sugar rings form anionic complexes.
-
Retention Shift: 1,3-Di-HABA Kanamycin A is more hydrophobic than Amikacin due to the second amide chain, but the borate complexation alters its charge-to-mass ratio.
-
Elution Order: In standard C18 reverse-phase methods (with ion-pairing agents like octane sulfonic acid), 1,3-Di-HABA typically elutes after Amikacin due to increased hydrophobicity from the extra carbon chain.
Data Summary: Amikacin vs. Impurity[2][4][5]
| Feature | Amikacin | 1,3-Di-HABA Kanamycin A |
| Molecular Weight | 585.60 g/mol | 686.71 g/mol |
| Formula | C₂₂H₄₃N₅O₁₃ | C₂₆H₅₀N₆O₁₅ |
| pKa Profile | Basic (multiple amines) | Less Basic (two amines converted to amides) |
| HPLC Elution | Early (More Polar) | Late (More Hydrophobic) |
| Antibacterial Potency | High (Low MIC) | Low (High MIC) |
Experimental Protocols
Protocol A: HPLC Detection of 1,3-Di-HABA (USP/EP Method)
This protocol validates the purity of Amikacin bulk drug substance.
-
Mobile Phase Preparation:
-
Solution A: 0.1 M Sodium Phosphate buffer (pH 3.0) + 5 mM Octane Sulfonic Acid (Ion-pairing agent).
-
Solution B: Acetonitrile (ACN).[1]
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (4.6 x 250 mm, 5 µm).
-
Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm (low sensitivity) or Pulsed Amperometric Detection (PAD) for high sensitivity.
-
-
Procedure:
-
Inject 20 µL of System Suitability Solution (containing Amikacin and 1,3-Di-HABA standard).
-
Result: The Relative Retention Time (RRT) of 1,3-Di-HABA is typically ~1.2 to 1.5 relative to Amikacin.
-
Acceptance Criteria: Resolution (Rs) between Amikacin and 1,3-Di-HABA must be > 1.5.
-
Protocol B: Synthesis of Reference Standard
For generating the impurity marker for QC use.
-
Reactants: Kanamycin A (Free base) + N-(benzyloxycarbonyloxy)succinimide (activated HABA precursor).
-
Condition: React in water/THF mixture without Zinc acetate protection (Zinc usually directs reaction to N-1).
-
Purification: The lack of protection yields a mixture of N-1 (Amikacin), N-3'', and 1,3-Di-substituted products.
-
Isolation: Use ion-exchange chromatography (Amberlite CG-50) with an ammonium hydroxide gradient. The 1,3-Di-HABA fraction (less basic) elutes earlier than Amikacin in ion-exchange (or later in Reverse Phase).
References
-
European Pharmacopoeia (Ph. Eur.) . Amikacin Monograph: Impurity G (1,3-Di-HABA Kanamycin A). Strasbourg, France: EDQM.[2][3]
- United States Pharmacopeia (USP). Amikacin Sulfate: Organic Impurities. Rockville, MD: USP Convention.
-
Blanchaert, B., et al. (2016). "Assay Development for Aminoglycosides by HPLC with Direct UV Detection." Journal of Chromatographic Science, 54(9), 1534–1544. Link
-
Fisher Scientific . 1,3-Di-HABA Kanamycin A Reference Standard Data Sheet. Link
-
Kondo, S., & Hotta, K. (1999). "Semisynthetic Aminoglycoside Antibiotics: Development and Enzymatic Modifications." Journal of Infection and Chemotherapy, 5(1), 1-9.
-
Magnet, S., & Blanchard, J.S. (2005). "Molecular Insights into Aminoglycoside Action and Resistance." Chemical Reviews, 105(2), 477-498. Link
Technical Guide: Synthesis and Structural Elucidation of 1,3-Di-HABA Kanamycin A
The following technical guide details the synthesis, isolation, and structural elucidation of 1,3-Di-HABA Kanamycin A (also known as Amikacin Impurity B). This document is structured to serve as a definitive reference for analytical chemists and process engineers involved in aminoglycoside drug development.
Executive Summary & Significance
In the manufacturing of Amikacin (a semi-synthetic aminoglycoside), the acylation of Kanamycin A with (S)-4-amino-2-hydroxybutyric acid (HABA) is the critical step.[1][2] While the target reaction is the regio-selective acylation of the N-1 amino group, a common and critical side reaction is the acylation of the N-3 amino group on the 2-deoxystreptamine (2-DOS) ring.[1][2]
The resulting byproduct, 1,3-Di-HABA Kanamycin A , is a pharmacopeial impurity (EP Impurity B) that must be strictly controlled.[1][2] This guide provides a robust methodology for synthesizing this compound to high purity (>95%) for use as a Reference Standard (RS) in QC release testing, alongside its definitive structural elucidation data.
Structural Architecture
The core challenge in distinguishing 1,3-Di-HABA Kanamycin A from Amikacin lies in the symmetry of the 2-deoxystreptamine ring.[1][2]
-
Parent Scaffold: Kanamycin A (2-deoxystreptamine linked to 6-amino-6-deoxy-D-glucose and 3-amino-3-deoxy-D-glucose).[1][2]
-
Impurity Target: 1,3-Di-HABA Kanamycin A (Acylation at both N-1 and N-3).[1][2]
Molecular Specifications:
| Property | Value |
|---|---|
| IUPAC Name | 1,3-di-N-[(2S)-4-amino-2-hydroxybutanoyl] Kanamycin A |
| Formula |
Synthesis Strategy: The "Force-Through" Protocol
To synthesize the impurity specifically, we must invert the logic of Amikacin synthesis. Standard Amikacin production utilizes Zinc (II) chelation to protect the N-3 and N-6' amines, directing acylation to N-1.[1][2]
To generate 1,3-Di-HABA Kanamycin A, we employ a Non-Chelated Excess Acylation Strategy .[1][2] By removing the Zinc template and increasing the equivalent of the activated HABA ester, we force acylation onto the secondary amine at position 3.
Reaction Pathway Diagram
The following Graphviz diagram illustrates the divergence between the therapeutic pathway (Amikacin) and the impurity pathway (1,3-Di-HABA).[1][2]
Caption: Divergent synthesis pathways. The impurity synthesis (Red) exploits non-chelated reactivity and excess reagent to target the N-3 position.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 100 mg of 1,3-Di-HABA Kanamycin A Reference Standard.
Phase 1: Acylation (Formation of Protected Intermediate)[1][2]
-
Preparation: Dissolve Kanamycin A free base (484 mg, 1.0 mmol) in 50% aqueous THF (10 mL). Note: Do not add Zinc Acetate.[1]
-
Reagent Addition: Add triethylamine (TEA) (0.5 mL) to basify the solution to pH ~9.
-
Acylation: Dropwise add a solution of N-(benzyloxycarbonyl)-L-HABA N-hydroxysuccinimide ester (Cbz-HABA-NHS) (1.2 g, ~3.5 mmol, 3.5 eq) in THF (5 mL) over 30 minutes.
-
Incubation: Stir vigorously at room temperature for 18 hours.
-
Monitoring: Monitor via TLC (SiO2, CHCl3:MeOH:NH4OH 1:1:1). Look for the disappearance of mono-substituted species.
Phase 2: Deprotection (Hydrogenolysis)[1][2]
-
Concentration: Evaporate THF under reduced pressure.
-
Catalysis: Redissolve the oily residue in 50% aqueous acetic acid (15 mL). Add 10% Pd/C catalyst (100 mg).
-
Reduction: Hydrogenate at 40 psi (Hydrogen atmosphere) for 6 hours at room temperature.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash with water.
Phase 3: Purification (Critical Step)
Since N-6' acylation is also possible (forming tri-substituted byproducts), rigorous purification is required.[1][2]
-
Column: Use a weak cation exchange resin (e.g., Amberlite CG-50, NH4+ form).[1][2]
-
Loading: Load the filtrate onto the column.
-
Elution: Elute with a gradient of NH4OH (0.1 M to 1.0 M).
-
Lyophilization: Collect fractions containing the target (verified by MS), concentrate, and lyophilize to yield a white amorphous powder.
Structural Elucidation & Validation
The following data validates the identity of the synthesized reference standard.
Mass Spectrometry (ESI-MS)
| Parameter | Observed Value | Theoretical Value | Inference |
| [M+H]+ | 687.3 m/z | 687.34 m/z | Consistent with di-acylation.[1][2] |
| [M+Na]+ | 709.3 m/z | 709.32 m/z | Sodium adduct confirmation.[1][2] |
| MS/MS Frag. | 526 m/z | - | Loss of one glycosyl ring (typical aminoglycoside fragmentation).[1][2] |
NMR Spectroscopy (D2O, 500 MHz)
The definitive proof of 1,3-substitution (vs 1,6'-substitution) is the chemical shift of the protons on the 2-deoxystreptamine ring (Ring II).[1][2]
Table: Key Chemical Shift Differences (ppm)
| Position | Atom | Kanamycin A (Parent) | Amikacin (1-N-Sub) | 1,3-Di-HABA (Target) |
|---|---|---|---|---|
| Ring II (H-1) | CH | ~2.90 | ~3.95 (Downfield shift) | ~3.98 |
| Ring II (H-3) | CH | ~2.90 | ~2.95 (Unchanged) | ~3.96 (Downfield shift) |
| Side Chain | HABA
Interpretation: In Amikacin, H-1 is deshielded (shifted downfield) due to the amide bond formation, while H-3 remains upfield (amine).[1][2] In 1,3-Di-HABA Kanamycin A , both H-1 and H-3 signals are shifted downfield to the 3.9–4.0 ppm region, confirming acylation at both positions on the central ring.[1][2]
Chromatographic Purity (HPAE-PAD)
For release testing, use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[1][2]
-
Column: Dionex CarboPac MA1.
-
Mobile Phase: NaOH (500 mM).
-
Retention Time:
References
-
Synthesis of Amikacin Analogs: Kawaguchi, H., et al. "Synthesis and biological activity of 1-N-[4-(substituted)amidino and guanidino-2-hydroxybutyryl]kanamycins A and B."[1][2][7] The Journal of Antibiotics, 1991. Link
-
Impurity Profiling: Clarot, I., et al. "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Thermo Fisher Scientific Application Note 267. Link
-
Structural Data: "1,3-Di-HABA Kanamycin A - PubChem Compound Summary." National Center for Biotechnology Information. Link[1][2]
-
Chromatographic Separation: "LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin." LCGC International. Link
Sources
- 1. 1,3-Di-HABA Kanamycin A | C26H50N6O15 | CID 71316090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]
- 6. Total Synthesis of Kanamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 1-N-[4-(substituted)amidino and guanidino-2-hydroxybutyryl]kanamycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Acylation Dilemma: A Technical Guide to 1,3-Di-HABA Kanamycin A
The following technical guide is structured to address the specific challenges of 1,3-Di-HABA Kanamycin A, a critical byproduct in the semi-synthesis of Amikacin.
Document Type: Technical Whitepaper Subject: Synthetic Impurity Profile & Control Strategies for Amikacin Author Role: Senior Application Scientist
Executive Summary
In the semi-synthesis of Amikacin (BB-K8) from Kanamycin A, the acylation of the N-1 amino group is the critical yield-determining step. While the Kawaguchi zinc-chelation method revolutionized this process by protecting the N-3 and N-6' positions, it is not an absolute barrier.[1] The formation of 1,3-Di-HABA Kanamycin A (1,3-di-N-(L-4-amino-2-hydroxybutyryl)kanamycin A) represents a failure of regioselectivity, where the acylation vector overshoots the target N-1 amine and derivatizes the sterically adjacent N-3 position.[1]
This guide provides a mechanistic analysis of this impurity’s genesis, the analytical protocols required for its detection (HPAEC-PAD), and the downstream purification logic necessary to meet USP/EP regulatory standards.
Part 1: Molecular Genesis & The Chelation Mechanism
To understand the impurity, one must understand the failure mode of the synthesis. Kanamycin A possesses four reactive amino groups (
The Kawaguchi Zinc Blockade
Direct acylation of Kanamycin A yields a mixture of regioisomers. The industry standard employs Zinc Acetate (
-
Mechanism:
coordinates between the amine and the hydroxyl, and the amine and hydroxyl.[1] -
Result: This leaves the
amine sterically available and nucleophilic. -
The Failure Mode (Formation of Di-HABA): If the stoichiometry of the acylating agent (activated L-HABA ester) exceeds the protection capacity, or if the zinc-complex equilibrium shifts due to solvent water content, the
position becomes exposed.[1] The result is the acylation of both and , creating the 1,3-Di-HABA species.[1]
Visualization: Synthetic Pathway & Impurity Formation[1]
Figure 1: Reaction pathway showing the kinetic competition between selective Amikacin formation and the 1,3-Di-HABA impurity.[1]
Part 2: The Analytical Challenge (HPAEC-PAD)
1,3-Di-HABA Kanamycin A lacks a distinct UV chromophore, rendering standard C18/UV HPLC useless without derivatization.[1] Furthermore, its structural homology to Amikacin (differing only by one additional HABA side chain) makes resolution difficult.[1]
The mandatory standard for detection is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .[1]
Why HPAEC-PAD?
-
Selectivity: At high pH (
), the hydroxyl groups on the aminoglycoside sugar rings partially ionize ( ). The column (e.g., Dionex CarboPac MA1) separates based on charge density. -
Elution Logic:
-
Kanamycin A: Elutes first (Least retained in anion exchange mode relative to substituted analogs in some gradients, though highly dependent on hydroxide concentration).[1]
-
Amikacin: Elutes second. The HABA chain adds hydroxyls and amide functionality, altering the
profile. -
1,3-Di-HABA: Elutes later. The addition of a second HABA group increases the number of ionizable hydroxyls and amide linkages, generally increasing interaction with the anion exchange resin in high-pH environments.
-
Protocol: Validated Detection Method
-
Column: Dionex CarboPac MA1 (4 × 250 mm) or equivalent macroporous anion exchanger.
-
Mobile Phase: Sodium Hydroxide (NaOH) gradient.[1]
-
Detection: Pulsed Amperometric Detection (PAD) with a Gold Working Electrode.
-
Waveform: Quadruple potential waveform (optimized for aminoglycosides to prevent electrode fouling).[1]
-
Quantitative Data: Impurity Limits (USP/EP)
The following table summarizes the typical regulatory limits for Amikacin sulfate impurities.
| Impurity Designation | Chemical Identity | Relative Retention Time (RRT) | Acceptance Limit (%) |
| Amikacin | Parent Drug | 1.00 | N/A |
| Kanamycin A | Starting Material | ~0.7 - 0.8 | |
| Impurity I | L-HABA Acid | < 0.5 | |
| 1,3-Di-HABA | Over-acylated Byproduct | ~1.2 - 1.4 | |
| Any Other Impurity | Regioisomers | Various |
Note: RRTs are system-dependent and must be established using certified reference standards.
Part 3: Purification & Control Strategies[1][8]
Removing 1,3-Di-HABA is challenging because it shares the same solubility profile and basicity range as Amikacin.[1] The primary separation vector is Cation Exchange Chromatography (CEX) .
The Displacement Logic
In Cation Exchange (e.g., weak acid resins like Amberlite CG-50 or CM-Sephadex), separation is governed by the net positive charge and the steric bulk of the molecule.
-
Kanamycin A: 4 primary amines. Highest charge density. Binds strongest (typically).[1]
-
Amikacin: 3 primary amines, 1 amide. Reduced basicity compared to Kanamycin.
-
1,3-Di-HABA: 2 primary amines, 2 amides.[1] Lowest charge density among the three.
Critical Insight: In a displacement chromatography or gradient elution with Ammonia (
Experimental Workflow: Purification
Figure 2: Cation Exchange Purification workflow demonstrating the separation based on basicity/charge density.[1]
References
-
Kawaguchi, H., Naito, T., Nakagawa, S., & Fujisawa, K. (1972).[1] BB-K8, a new semisynthetic aminoglycoside antibiotic.[1] The Journal of Antibiotics.
-
United States Pharmacopeia (USP) . Amikacin Sulfate Monograph. USP-NF.[1][3] (Requires Subscription).[1] [1][4]
-
Thermo Fisher Scientific . Analysis of Amikacin and Kanamycin by HPAEC-PAD. Application Note 1083.
-
Magallon, J., et al. (2021).[1][5] Amikacin potentiator activity of zinc complexed to a pyrithione derivative. bioRxiv. [1]
-
National Center for Biotechnology Information . 1,3-Di-HABA Kanamycin A (PubChem CID 71316090).[1] PubChem Database.[6] [1]
Sources
- 1. 1,3-Di-HABA Kanamycin A | C26H50N6O15 | CID 71316090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. waters.com [waters.com]
- 5. biorxiv.org [biorxiv.org]
- 6. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Di-HABA Kanamycin A Sulfate
This guide provides a comprehensive technical overview of the physicochemical properties of 1,3-Di-HABA Kanamycin A sulfate, a critical derivative in the analytical landscape of aminoglycoside antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this molecule, offering not just data, but the scientific rationale behind its behavior and the methodologies for its accurate characterization.
Introduction: Contextualizing 1,3-Di-HABA Kanamycin A Sulfate
Aminoglycosides remain a vital class of antibiotics for treating severe bacterial infections, particularly those caused by Gram-negative pathogens.[1][2][3] Within this class, amikacin, a semi-synthetic derivative of kanamycin A, is prized for its broad spectrum of activity. The synthesis and purification of amikacin, however, can result in the formation of related impurities that must be meticulously identified, quantified, and controlled.
1,3''-Di-HABA Kanamycin A is a prominent impurity and synthetic byproduct of Amikacin.[][5] It is structurally derived from kanamycin A by the acylation of the 1- and 3''-amino groups with (S)-4-amino-2-hydroxybutyryl (HABA) moieties. The characterization of this specific molecule is not merely an academic exercise; it is fundamental to ensuring the quality, safety, and efficacy of amikacin drug products. Furthermore, its unique structural modifications make it an invaluable tool for analytical method development and bioanalytical research.[] This guide will elucidate the key physicochemical properties that define its behavior and utility.
Chemical Identity and Molecular Architecture
A precise understanding of a molecule's identity is the foundation of all further physicochemical analysis. The structural relationship between Kanamycin A, the HABA side chain, and the final 1,3-Di-HABA Kanamycin A molecule is crucial for interpreting its properties.
-
IUPAC Name: (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[[(2S,3R,4S,5S,6R)-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-4-[[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy]-3-hydroxycyclohexyl]-2-hydroxybutanamide[5][6]
-
Molecular Weight: 686.70 g/mol (Free Base)[][6]
The addition of two HABA groups to the kanamycin A core significantly alters its properties. These side chains introduce new chiral centers, amide bonds, and primary amino groups, which influence polarity, solubility, and, critically, its analytical detectability.
Caption: Logical relationship of 1,3''-Di-HABA Kanamycin A's synthesis.
Core Physicochemical Properties
The physical and chemical characteristics of 1,3-Di-HABA Kanamycin A sulfate dictate its handling, formulation, and analytical behavior.
Appearance and Thermal Properties
The compound exists as a solid. While specific descriptions are sparse, it can be inferred from the parent compound, Kanamycin A sulfate, to be a white to off-white, potentially hygroscopic powder.[10][11]
| Property | Value | Source |
| Physical Form | Solid, Powder | [10] |
| Color | White to Off-White | [10] |
| Melting Point | >167°C (decomposes) | [] |
| Hygroscopicity | Hygroscopic (inferred from Kanamycin Sulfate) | [10] |
The specified melting point with decomposition indicates that the molecule is thermally sensitive and may not reform its crystal lattice upon cooling. This is a critical consideration for analytical techniques like differential scanning calorimetry (DSC) and for any manufacturing processes involving heat.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or its related substances is a cornerstone property influencing bioavailability, formulation, and analytical sample preparation. 1,3-Di-HABA Kanamycin A, like its parent aminoglycoside, is a highly polar molecule.
| Solvent | Solubility | Rationale / Reference |
| Water | Soluble | [] High density of polar groups (hydroxyl, amine). |
| Aqueous Acid | Soluble | [] Protonation of amine groups enhances solubility. |
| Ethanol/Methanol | Slightly Soluble | [10] Inferred from Kanamycin Sulfate. |
| Aprotic Solvents | Insoluble | [12] (e.g., Acetone, Chloroform, Ether). |
Causality: The molecule's structure is rich in hydrogen bond donors (hydroxyl and amine groups) and acceptors (oxygen and nitrogen atoms), leading to its high affinity for polar protic solvents like water. Its insolubility in nonpolar solvents is a direct consequence of the significant energy penalty required to break the strong intermolecular hydrogen bonds in the solid state without the favorable solvation energy provided by a polar solvent.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.
Objective: To determine the saturation solubility of 1,3-Di-HABA Kanamycin A sulfate in various solvents.
Materials:
-
1,3-Di-HABA Kanamycin A sulfate reference standard
-
Type I ultrapure water
-
Methanol, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance, vortex mixer, orbital shaker with temperature control
-
Centrifuge, HPLC system with UV detector, 0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of the compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of the desired solvent (water, PBS, methanol). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand for at least 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent. Perform a precise serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC assay.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 4.1). Calculate the original concentration in the supernatant based on the dilution factor.
-
Validation: The presence of undissolved solid in the vial after equilibration confirms that saturation was achieved.
Analytical Characterization Workflow
The structural modifications in 1,3-Di-HABA Kanamycin A lend themselves to a robust analytical workflow, enhancing its detection compared to the parent Kanamycin A.
Caption: High-level workflow for HPLC analysis of the target compound.
Chromatographic Analysis (HPLC)
Kanamycin A lacks a significant UV chromophore, making its detection by HPLC-UV challenging without derivatization.[13] The introduction of the HABA moieties, however, improves its chromatographic performance and allows for direct UV detection at low wavelengths.[] This is a critical advantage, as it simplifies the analytical method by removing the need for a potentially variable pre- or post-column derivatization step.
Experimental Protocol: HPLC Method for Amikacin Impurity Profiling
This method is adapted from established protocols for the analysis of amikacin and its impurities.[]
Objective: To separate and quantify 1,3-Di-HABA Kanamycin A from Amikacin and other related substances.
Instrumentation & Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size. The use of a column stable at high pH is crucial.[]
-
Mobile Phase: A mixture of 20:20:60 (v/v/v) Methanol : 0.1 M Disodium tetraborate buffer (pH adjusted to 9.0) : Water, containing 1 g/L sodium octanesulfonate. The borate buffer acts as a complexing agent for the vicinal diols of the sugar rings, and the ion-pairing agent (sodium octanesulfonate) improves retention and peak shape of the highly polar analytes on the C18 stationary phase.
-
Flow Rate: 1.0 mL/min (isocratic).[]
-
Column Temperature: 40°C.[]
-
Detection Wavelength: 205 nm.[]
-
Injection Volume: 10 µL.[]
Methodology:
-
Mobile Phase Preparation: Prepare the 0.1 M disodium tetraborate buffer and adjust the pH to 9.0 using 0.1 M phosphoric acid. Add the sodium octanesulfonate and dissolve completely. Mix with methanol and water in the specified ratio. Degas the final solution using helium sparging or vacuum filtration.
-
Standard Preparation: Accurately weigh and dissolve the 1,3-Di-HABA Kanamycin A sulfate reference standard in the mobile phase to create a stock solution. Perform serial dilutions to prepare calibration standards.
-
Sample Preparation: Dissolve the sample (e.g., Amikacin API) in the mobile phase to a known concentration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Analysis: Inject the standards and samples. Integrate the peak corresponding to 1,3-Di-HABA Kanamycin A.
-
Quantification: Construct a calibration curve of peak area versus concentration for the standards. Use the regression equation to determine the concentration of the impurity in the test samples.
Significance in Pharmaceutical Development and Quality Control
The accurate characterization of 1,3-Di-HABA Kanamycin A sulfate is not an isolated academic pursuit; it has direct and significant implications for the pharmaceutical industry.
-
Impurity Profiling: As a known impurity of amikacin, regulatory agencies require its presence to be monitored and controlled within strict limits. A well-characterized reference standard is essential for validating the analytical methods used for this purpose.
-
Reference Standard: It serves as a crucial reference material for the identification (e.g., by retention time) and quantification of this impurity in amikacin drug substances and products.[]
-
Bioanalytical Research: Its structural similarity to amikacin and other aminoglycosides makes it a useful model compound for studying the pharmacokinetics and metabolism of this drug class.[] The altered structure can provide insights into how modifications affect distribution and excretion.
-
Forced Degradation Studies: Understanding the stability of this molecule helps in designing forced degradation studies for amikacin, predicting potential degradants that may arise under stress conditions of heat, light, acid, and base.
Conclusion
1,3-Di-HABA Kanamycin A sulfate represents more than a mere impurity; it is a key analytical tool that enables the robust quality control of amikacin and facilitates deeper research into the behavior of aminoglycoside antibiotics. Its physicochemical properties—notably its aqueous solubility, distinct thermal profile, and enhanced chromatographic detectability—are a direct result of its unique molecular architecture. The protocols and data presented in this guide underscore the necessity of a multi-faceted, methodical approach to characterization. For scientists in drug development and quality assurance, a thorough understanding of these properties is indispensable for ensuring the safety and efficacy of life-saving antibiotic therapies.
References
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- 13. Determination of Kanamycin by High Performance - ProQuest [proquest.com]
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of 1,3-Di-HABA Kanamycin A
This guide provides a comprehensive framework for the evaluation of the in vitro antibacterial spectrum of 1,3-Di-HABA Kanamycin A. As a significant derivative of Kanamycin A and a known impurity in the synthesis of Amikacin, understanding its intrinsic antibacterial properties is crucial for researchers, scientists, and drug development professionals. This document outlines the scientific rationale, detailed experimental protocols based on international standards, and a proposed testing panel to thoroughly characterize its activity against a range of clinically relevant bacteria.
Introduction: The Rationale for Investigating 1,3-Di-HABA Kanamycin A
Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has historically been a potent agent against a broad spectrum of bacteria.[1] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to bacterial cell death.[1] However, the emergence of bacterial resistance, often through enzymatic modification of the antibiotic, has limited its clinical utility.[1]
This led to the development of semi-synthetic derivatives like Amikacin, which is synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (HABA) side chain.[2] This modification protects the molecule from many aminoglycoside-modifying enzymes, broadening its spectrum of activity, particularly against resistant Gram-negative bacilli.[2][3]
During the synthesis of Amikacin, various related substances are formed, including di-substituted derivatives. 1,3-Di-HABA Kanamycin A, also identified as Amikacin EP Impurity B, is one such compound where two HABA moieties are attached to the Kanamycin A core.[4] The presence and potential biological activity of this and other impurities are of significant interest in drug development and manufacturing for both safety and efficacy considerations. While the antibacterial profiles of Kanamycin A and Amikacin are well-established, the specific in vitro antibacterial spectrum of 1,3-Di-HABA Kanamycin A remains largely uncharacterized in publicly available literature. The addition of a second HABA group could potentially alter the molecule's interaction with the bacterial ribosome or its susceptibility to resistance mechanisms. Therefore, a systematic in vitro evaluation is warranted to determine its intrinsic antibacterial activity.
Proposed Mechanism of Action
Aminoglycosides as a class exert their bactericidal effects by targeting the bacterial ribosome.[5] Kanamycin A specifically binds to the 16S rRNA within the 30S ribosomal subunit, disrupting the initiation, elongation, and termination stages of protein synthesis.[3] This binding induces conformational changes that lead to the misreading of the mRNA template and the production of nonfunctional or toxic proteins, ultimately leading to cell death. It is hypothesized that 1,3-Di-HABA Kanamycin A, retaining the core structure of Kanamycin A, will share this fundamental mechanism of action. The key scientific question is how the di-HABA substitution influences the binding affinity to the ribosome and its activity against bacterial strains with known aminoglycoside resistance mechanisms.
Methodologies for Determining the In Vitro Antibacterial Spectrum
To ensure the generation of accurate, reproducible, and comparable data, all in vitro susceptibility testing should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and/or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7][8] The two primary recommended methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing susceptibility.
Broth Microdilution: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[6] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of 1,3-Di-HABA Kanamycin A Stock Solution:
-
Accurately weigh a sample of 1,3-Di-HABA Kanamycin A and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution. The exact concentration will depend on the desired final testing range.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB):
-
Prepare Mueller-Hinton Broth according to the manufacturer's instructions.[9][10][11][12]
-
Autoclave for sterilization.
-
Aseptically supplement the cooled broth with calcium and magnesium ions to achieve final concentrations of 20-25 mg/L and 10-12.5 mg/L, respectively.[11] Cationic adjustment is critical for accurate testing of aminoglycosides against certain bacteria, particularly Pseudomonas aeruginosa.[10]
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Serial Dilution and Inoculation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the 1,3-Di-HABA Kanamycin A stock solution in CAMHB to achieve the desired concentration range.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of 1,3-Di-HABA Kanamycin A at which there is no visible growth (i.e., the first clear well).
-
Caption: Workflow for MIC determination by broth microdilution.
Disk Diffusion Susceptibility Testing
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method that provides a categorical result (e.g., susceptible, intermediate, or resistant) based on the size of the zone of inhibition around an antibiotic-impregnated disk.
-
Preparation of Mueller-Hinton Agar (MHA) Plates:
-
Prepare MHA according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify and dry before use.
-
-
Preparation of the Bacterial Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a standardized concentration of 1,3-Di-HABA Kanamycin A onto the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.
-
Interpretation of the zone size to a categorical result (susceptible, intermediate, resistant) would require the establishment of clinical breakpoints, which is beyond the scope of this initial characterization. The primary data will be the zone diameters.
-
Caption: Workflow for disk diffusion susceptibility testing.
Proposed Bacterial Testing Panel
The selection of a diverse panel of bacteria is essential to define the breadth of the antibacterial spectrum. The panel should include Gram-positive and Gram-negative organisms, as well as strains with known resistance mechanisms to aminoglycosides.
| Category | Proposed Bacterial Species |
| Gram-Positive Cocci | Staphylococcus aureus (including Methicillin-susceptible and Methicillin-resistant strains), Enterococcus faecalis, Enterococcus faecium (including Vancomycin-resistant strains) |
| Gram-Negative Bacilli (Enterobacterales) | Escherichia coli, Klebsiella pneumoniae (including strains with and without known carbapenemase production), Enterobacter cloacae, Proteus mirabilis |
| Gram-Negative Bacilli (Non-Enterobacterales) | Pseudomonas aeruginosa, Acinetobacter baumannii |
| Quality Control (QC) Strains | Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™ |
Data Presentation and Interpretation
The results of the in vitro susceptibility testing should be presented in a clear and concise tabular format to allow for easy comparison of the activity of 1,3-Di-HABA Kanamycin A against different bacterial species. For comparative purposes, it is highly recommended to test the parent compounds, Kanamycin A and Amikacin, in parallel.
Table 1: Proposed Data Summary for Minimum Inhibitory Concentrations (MICs) of 1,3-Di-HABA Kanamycin A and Comparator Agents
| Bacterial Species | Strain ID | Resistance Profile | 1,3-Di-HABA Kanamycin A MIC (µg/mL) | Kanamycin A MIC (µg/mL) | Amikacin MIC (µg/mL) |
| S. aureus | ATCC® 29213™ | QC Strain | |||
| E. coli | ATCC® 25922™ | QC Strain | |||
| P. aeruginosa | ATCC® 27853™ | QC Strain | |||
| E. faecalis | ATCC® 29212™ | QC Strain | |||
| S. aureus | Clinical Isolate 1 | MRSA | |||
| K. pneumoniae | Clinical Isolate 2 | KPC-producing | |||
| A. baumannii | Clinical Isolate 3 | MDR |
Table 2: Proposed Data Summary for Disk Diffusion Zone Diameters of 1,3-Di-HABA Kanamycin A and Comparator Agents
| Bacterial Species | Strain ID | Resistance Profile | 1,3-Di-HABA Kanamycin A Zone Diameter (mm) | Kanamycin A Zone Diameter (mm) | Amikacin Zone Diameter (mm) |
| S. aureus | ATCC® 29213™ | QC Strain | |||
| E. coli | ATCC® 25922™ | QC Strain | |||
| P. aeruginosa | ATCC® 27853™ | QC Strain | |||
| E. faecalis | ATCC® 29212™ | QC Strain | |||
| S. aureus | Clinical Isolate 1 | MRSA | |||
| K. pneumoniae | Clinical Isolate 2 | KPC-producing | |||
| A. baumannii | Clinical Isolate 3 | MDR |
Conclusion and Future Directions
The lack of published data on the in vitro antibacterial spectrum of 1,3-Di-HABA Kanamycin A represents a significant knowledge gap. As a known impurity in Amikacin synthesis, its biological activity is of high interest. This guide provides a robust and scientifically sound framework for the systematic evaluation of its antibacterial properties, grounded in established international standards. The execution of these proposed studies will elucidate the compound's spectrum of activity, its potency relative to Kanamycin A and Amikacin, and its potential for further investigation as a novel antibacterial agent or as a critical quality attribute in the manufacturing of Amikacin.
References
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Design, synthesis, and antibacterial activities of conformationally constrained kanamycin A derivatives. (2013). PubMed. Available at: [Link]
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In Vitro Antibacterial Activity of Amikacin, a New Aminoglycoside, Against Clinical Bacterial Isolates From Children. (1975). PubMed. Available at: [Link]
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Amikacin. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]
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Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. (2023). ResearchGate. Available at: [Link]
-
Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. (2023). Semantic Scholar. Available at: [Link]
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Susceptibility of recently isolated bacteria to amikacin in vitro: comparisons with four other aminoglycoside antibiotics. (1976). PubMed. Available at: [Link]
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Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. (2023). PubMed. Available at: [Link]
-
Investigation of in vitro susceptibility and resistance mechanisms to amikacin among diverse carbapenemase-producing Enterobacteriaceae. (2024). PMC. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). CLSI. Available at: [Link]
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MIC Determination. (n.d.). EUCAST. Available at: [Link]
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Mueller Hinton II Broth. (n.d.). Difco Manual. Available at: [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing. (2026). CLSI. Available at: [Link]
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Amikacin: Uses, Resistance, and Prospects for Inhibition. (2017). MDPI. Available at: [Link]
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Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. Available at: [Link]
-
Any advice on a cation-adjusted Mueller-Hinton broth? (2015). ResearchGate. Available at: [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2018). PMC. Available at: [Link]
-
Mueller Hinton Broth - Technical Data. (n.d.). HiMedia Laboratories. Available at: [Link]
-
Aminoglycoside breakpoints – the EUCAST approach and what this means for the clinician. (2023). ResearchGate. Available at: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). (2016). CHAIN. Available at: [Link]
-
Updated Aminoglycoside (AG) MIC Breakpoints (BP) to Minimize Adverse Events and Improve Outcome: Impact on Susceptibility (S) Rates. (2019). NIH. Available at: [Link]
-
CLSI 2024 M100Ed34(1). (2024). CLSI. Available at: [Link]
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Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences. (2019). LabMal. Available at: [Link]
-
Breakpoint tables for interpretation of MICs and zone diameters. (2024). EUCAST. Available at: [Link]
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Discovery and history of HABA derivatives of Kanamycin
An In-Depth Technical Guide to the Discovery and History of HABA Derivatives of Kanamycin
Abstract
The rise of antibiotic resistance is a paramount challenge in global health, necessitating continuous innovation in antimicrobial drug development. The aminoglycoside antibiotic Kanamycin, while historically significant, has seen its efficacy diminished by the spread of resistance mechanisms, primarily through enzymatic modification. This technical guide provides a comprehensive exploration of the discovery and development of Kanamycin derivatives featuring the (S)-4-amino-2-hydroxybutyric acid (HABA) moiety. We will delve into the scientific rationale that led to the synthesis of these life-saving compounds, focusing on key examples such as Amikacin and Arbekacin. This paper will detail the history, synthetic pathways, mechanism of action, and structure-activity relationships that underscore the success of HABA derivatives in circumventing bacterial resistance and their enduring role in modern therapeutics.
Introduction: The Kanamycin Era and the Dawn of Resistance
Kanamycin, an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus, was a significant addition to the antimicrobial arsenal upon its discovery.[1] Comprising a family of related compounds (Kanamycin A, B, and C), these molecules exert their bactericidal effect by targeting the bacterial ribosome.[2][3] Specifically, they bind to the 16S rRNA of the 30S ribosomal subunit, which disrupts protein synthesis by causing codon misreading and inhibiting translocation.[4][5] This mechanism of action provided broad-spectrum activity against a range of Gram-positive and Gram-negative pathogens.[6]
However, the widespread clinical use of Kanamycin and other aminoglycosides led to the inevitable emergence and proliferation of bacterial resistance. The most clinically significant mechanism of resistance is the enzymatic modification of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs). These enzymes, such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the aminoglycoside, preventing it from binding effectively to its ribosomal target. This loss of binding affinity renders the antibiotic inert, allowing the bacteria to survive and multiply. The need to overcome this enzymatic inactivation was the primary driver for the development of semi-synthetic aminoglycosides.[6][7]
The Breakthrough: Acylation with (S)-4-amino-2-hydroxybutyric acid (HABA)
In the early 1970s, a pivotal breakthrough in aminoglycoside research occurred with the strategic modification of the Kanamycin scaffold. Researchers hypothesized that by adding a bulky substituent to a key site of enzymatic attack, they could sterically hinder the AMEs without compromising the antibiotic's ability to bind to the ribosome. The target for this modification was the 1-amino group of the central 2-deoxystreptamine (2-DOS) ring, a common site for acetylation by AAC enzymes.
The chosen substituent was the (S)-4-amino-2-hydroxybutyryl (HABA) group, also known as the AHBA or L-HABA side chain.[8][9] Acylating the 1-amino group of Kanamycin A with this moiety led to the creation of Amikacin in 1972 by researchers at Sankyo in Tokyo.[10][11] This structural modification proved to be remarkably effective. The HABA side chain acts as a shield, protecting the aminoglycoside from a wide array of AMEs, thereby restoring its activity against many resistant bacterial strains.[11]
This innovative approach gave rise to a new generation of semi-synthetic aminoglycosides. Following a similar principle, Arbekacin was developed in 1972 as a derivative of dibekacin (itself a derivative of Kanamycin B).[12][13] Arbekacin also features the HABA side chain at the N-1 position and has demonstrated potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]
Logical Rationale for HABA Moiety Selection
The choice of the HABA side chain was not arbitrary. Its structure offers several key advantages:
-
Steric Hindrance: The bulky nature of the side chain effectively blocks the access of many AMEs to the N-1 position and adjacent hydroxyl groups, which are common targets for modification.
-
Maintained Solubility: The presence of both an amino and a hydroxyl group on the side chain helps to maintain the water-solubility of the parent molecule, which is crucial for a parenterally administered antibiotic.
-
Enhanced Ribosomal Binding: Studies have suggested that the HABA moiety can form additional hydrogen bonds with the ribosomal target, contributing to a stable drug-ribosome complex and potent inhibitory activity.[14]
Key HABA Derivatives of Kanamycin
Amikacin
Amikacin is a semi-synthetic derivative of Kanamycin A.[4] It is synthesized by the acylation of the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A with the HABA side chain.[11] This single modification dramatically broadens the spectrum of activity compared to the parent compound. Amikacin is notably effective against many Gram-negative bacilli that are resistant to other aminoglycosides, such as Pseudomonas aeruginosa and Acinetobacter species.[11] It was approved for medical use in the United States in 1984 and remains a critical component of treatment regimens for serious, hospital-acquired infections.[10]
Arbekacin
Arbekacin is a semi-synthetic aminoglycoside derived from dibekacin.[12] Like Amikacin, its enhanced activity stems from the addition of a HABA moiety to the 1-amino group.[7][15] Arbekacin is particularly valued for its potent activity against MRSA, a major cause of hospital- and community-acquired infections.[12][13] It has been used clinically in Japan since 1990 for treating MRSA-induced pneumonia and sepsis.[12][13]
Synthesis and Workflow
The synthesis of HABA-Kanamycin derivatives like Amikacin is a multi-step process that requires a strategic use of protecting groups to ensure regioselective acylation at the desired N-1 position. The other amino groups (at positions 3, 6', and 3") are more nucleophilic and must be temporarily blocked.
Diagram: General Synthetic Workflow for Amikacin
Caption: A simplified workflow for the semi-synthesis of Amikacin from Kanamycin A.
Experimental Protocol: Synthesis of Amikacin (Conceptual)
This protocol is a conceptualized representation based on established chemical principles for aminoglycoside modification.[16]
-
Protection of Amino Groups:
-
Dissolve Kanamycin A in an appropriate solvent system (e.g., aqueous dioxane or DMF).
-
Add a suitable amino-protecting group reagent, such as benzyloxycarbonyl chloride (Cbz-Cl) or tert-butoxycarbonyl anhydride (Boc₂O), in the presence of a base (e.g., sodium carbonate or triethylamine). The reaction is typically performed at a controlled temperature (0°C to room temperature).
-
The objective is to protect the amino groups at the 3, 6', and 3" positions. The 1-amino group is less reactive and may remain free under carefully controlled conditions, or a more complex strategy involving transient metal chelation can be employed to enhance selectivity.[16]
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the protected Kanamycin A derivative is isolated and purified.
-
-
Acylation with HABA:
-
The HABA side chain must first be "activated" to facilitate the acylation reaction. This can be achieved by converting its carboxylic acid group into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester. The amino group on the HABA itself must also be protected (e.g., with a Cbz group).
-
Dissolve the protected Kanamycin A derivative in a polar aprotic solvent like DMF.
-
Add the activated, N-protected HABA derivative to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the formation of the acylated product by TLC or HPLC.
-
-
Deprotection:
-
Once the acylation is complete, the protecting groups from both the Kanamycin scaffold and the HABA side chain must be removed.
-
If Cbz groups were used, this is typically achieved by catalytic hydrogenolysis. The compound is dissolved in a solvent like methanol or acetic acid, and a palladium-on-carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere.
-
If Boc groups were used, deprotection is accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA).
-
The completion of the deprotection step yields the crude Amikacin.
-
-
Purification:
-
The final product is purified from reaction byproducts and remaining starting materials.
-
Ion-exchange chromatography is a common and effective method for purifying highly polar and polycationic molecules like aminoglycosides.
-
The purified Amikacin is typically converted to a stable salt form (e.g., sulfate) for pharmaceutical use.
-
Mechanism of Action and Structure-Activity Relationships (SAR)
The fundamental mechanism of action for HABA derivatives remains the same as for Kanamycin: inhibition of bacterial protein synthesis.[17][18] They bind irreversibly to the A-site on the 16S rRNA of the 30S ribosomal subunit.[4][17] This binding disrupts the proofreading capability of the ribosome, leading to the incorporation of incorrect amino acids and the production of truncated, non-functional proteins, which is ultimately lethal to the bacterium.[5]
Diagram: Mechanism of HABA Derivative Action
Caption: HABA derivatives bypass enzymatic inactivation to inhibit ribosomal protein synthesis.
Structure-Activity Relationship Insights
The development of HABA derivatives has provided critical insights into the SAR of aminoglycosides:
-
The Kanamycin Core: The three-ring structure of Kanamycin is essential for its antibacterial activity. The spatial arrangement of its amino and hydroxyl groups dictates the specific interactions with the rRNA target.[2][3][19]
-
The 6'-Amino Group: This group is crucial for potent activity. Replacing the 6'-amino group with a hydroxyl group, as seen in the difference between Kanamycin B and Kanamycin C, can significantly reduce antibacterial efficacy.[19]
-
The N-1 Position: While the 1-amino group is part of the core structure, its modification with the HABA side chain demonstrates that this position can be altered not only to restore but also to broaden the spectrum of activity by blocking AMEs.[7][13]
Comparative Antibacterial Activity
The true measure of the HABA derivatives' success is their performance against resistant strains. The following table summarizes typical Minimum Inhibitory Concentration (MIC) data, illustrating the restored potency of Amikacin.
| Antibiotic | E. coli (Kanamycin-Sensitive) | E. coli (AME-Producing, Kanamycin-Resistant) | P. aeruginosa |
| Kanamycin A | 1-2 µg/mL | >128 µg/mL | 16-32 µg/mL |
| Amikacin | 1-2 µg/mL | 2-4 µg/mL | 4-8 µg/mL |
| Note: Values are representative and can vary between specific strains and testing conditions. |
This data clearly shows that while Kanamycin is ineffective against the resistant E. coli strain, Amikacin retains potent activity, demonstrating its ability to evade the inactivating enzymes.[20]
Conclusion and Future Outlook
The discovery and development of HABA derivatives of Kanamycin represent a landmark achievement in medicinal chemistry and the fight against antibiotic resistance. The strategic acylation of the 1-amino group with a HABA side chain provided a robust and elegant solution to the widespread problem of enzymatic inactivation by AMEs. Amikacin and Arbekacin, the flagship compounds of this class, have saved countless lives by providing effective treatment for serious infections caused by multidrug-resistant bacteria.
The story of HABA-Kanamycin derivatives serves as a powerful example of how understanding bacterial resistance mechanisms at a molecular level can inform the rational design of new and improved therapeutic agents. As resistance continues to evolve, the principles learned from the success of these semi-synthetic aminoglycosides will undoubtedly continue to inspire the development of the next generation of antibiotics.
References
-
Salian, S., et al. (2011). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 55(12), 6104-6112. [Link]
-
Park, J. W., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 719225. [Link]
-
Park, J. W., et al. (2011). Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nature Chemical Biology, 7(11), 843-852. [Link]
-
Grzelak, K., et al. (2020). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. The FEBS Journal, 287(14), 3023-3042. [Link]
- Umezawa, S., et al. (1978). Method for production of kanamycin C and its derivatives. U.S.
-
Richardson, K., et al. (1977). Aminoglycoside antibiotics. 3. Epimino derivatives of neamine, ribostamycin, and kanamycin B. Journal of Medicinal Chemistry, 20(3), 329-334. [Link]
-
Song, J. H., & Noh, J. Y. (2014). Clinical Usefulness of Arbekacin. Infection & Chemotherapy, 46(2), 118-121. [Link]
-
Richardson, K., et al. (1977). Synthesis and antibacterial activities of 1-N [(S)-omega-amino-2-hydroxyalkyl] kanamycin A derivatives. The Journal of Antibiotics, 30(2), 843-846. [Link]
- Kawaguchi, H., et al. (1973). Antibiotic derivatives of kanamycin. U.S.
- Pevarello, P., et al. (1987). Novel process for the synthesis of amikacin.
-
Tereshchenkov, A. G., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceutics, 15(4), 1177. [Link]
-
The Drug History Podcast. (2023). History of Amikacin. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6032, Kanamycin. PubChem. [Link]
-
Tereshchenkov, A. G., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. PubMed. [Link]
-
Kurr, M., et al. (2012). New derivatives of kanamycin B obtained by combined modifications in positions 1 and 6". Synthesis, microbiological properties, and in vitro and computer-aided toxicological evaluation. Journal of Medicinal Chemistry, 55(17), 7547-7557. [Link]
-
Salian, S., et al. (2011). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 55(12), 6104-6112. [Link]
-
Doi, Y., & Arakawa, Y. (2007). Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens. Clinical Infectious Diseases, 45(Suppl 3), S220-S223. [Link]
-
Kondo, S., et al. (1973). Letter: Synthesis of (S)-4-amino-2-hydroxybutyryl derivatives of 3',4'-dideoxykanamycin B and their antibacterial activities. The Journal of Antibiotics, 26(11), 705-707. [Link]
-
Park, J. W., et al. (2021). Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens. Frontiers in Microbiology, 12, 719225. [Link]
-
Kondo, S., et al. (1973). SYNTHESES OF (S)-4-AMINO-2-HYDROXYBUTYRYL DERIVATIVES OF 3', 4'-DIDEOXYKANAMYCIN B AND THEIR ANTIBACTERIAL ACTIVITIES. The Journal of Antibiotics, 26(11), 705-707. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Kanamycin Sulfate? [Link]
-
Wikipedia. (n.d.). Arbekacin. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Arbekacin Sulfate? [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37768, Amikacin. PubChem. [Link]
-
Salian, S., et al. (2011). Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups. PubMed. [Link]
-
Roy, B., et al. (2021). Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin. Nucleic Acids Research, 49(13), 7723-7734. [Link]
-
Benveniste, R., & Davies, J. (1973). Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy, 4(4), 402-409. [Link]
Sources
- 1. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]
- 6. A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3781268A - Antibiotic derivatives of kanamycin - Google Patents [patents.google.com]
- 10. History of Amikacin - The Drug History Podcast [drughistory.org]
- 11. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Clinical Usefulness of Arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Frontiers | Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens [frontiersin.org]
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- 20. Synthesis and antibacterial activities of 1-N [(S)-omega-amino-2-hydroxyalkyl] kanamycin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of HABA moieties in the bioactivity of Kanamycin derivatives
The Strategic Role of the HABA Moiety in Aminoglycoside Bioactivity Subtitle: A Technical Deep-Dive into N1-Acylation Strategies for Overcoming Bacterial Resistance
Executive Summary
The clinical utility of Kanamycin A, a foundational aminoglycoside, has been severely compromised by the proliferation of Aminoglycoside-Modifying Enzymes (AMEs). The structural solution to this resistance lies in the introduction of the
This guide analyzes the physicochemical and mechanistic role of the HABA moiety when attached to the N-1 position of the 2-deoxystreptamine (2-DOS) ring. We explore how this specific acylation—mimicking the naturally occurring antibiotic butirosin—restores potency against resistant pathogens by sterically hindering AMEs without disrupting the drug's affinity for the bacterial 16S rRNA ribosome.
Molecular Mechanics: The "Umbrella" Effect
The bioactivity of Kanamycin derivatives like Amikacin hinges on the precise placement and stereochemistry of the HABA side chain.
Structural Positioning (N-1 vs. N-3)
The 2-deoxystreptamine (2-DOS) ring is the central scaffold of Kanamycin. It contains two primary amino groups: N-1 and N-3.
-
N-1 Acylation: Attachment of HABA here creates Amikacin. This position is critical because the long, flexible HABA chain acts as a "steric umbrella." It shields the neighboring hydroxyl and amino groups (specifically at the C-3' and C-2'' positions) from enzymatic attack.
-
N-3 Acylation: Modification at N-3 drastically reduces ribosomal binding affinity, rendering the molecule inactive.
Stereochemical Necessity
The chirality of the HABA moiety is non-negotiable.
-
L-HABA ((S)-isomer): The biologically active configuration. It aligns with the binding pocket of the ribosome while effectively blocking AMEs.
-
D-HABA ((R)-isomer): Derivatives containing the D-isomer show a 10-100 fold reduction in potency, highlighting that the receptor site on the ribosome has strict steric requirements for this extension.
Mechanism of AME Inhibition
AMEs (AAC, ANT, APH) typically dock onto the aminoglycoside to transfer an acetyl, adenyl, or phosphate group, deactivating the drug.
-
The Blockade: The HABA moiety introduces bulk and changes the hydration shell around the N-1/O-6 region. This prevents enzymes like AAC(6') and ANT(2'') from forming a stable enzyme-substrate complex.
-
Ribosomal Preservation: Crucially, the HABA chain does not occlude the drug's primary binding face on the 16S rRNA A-site, allowing protein synthesis inhibition to proceed.
Visualization: Mechanism of Action
The following diagram illustrates the dual-action of the HABA moiety: allowing Ribosome binding while blocking Enzyme (AME) docking.
Figure 1: Mechanistic pathway showing how the HABA moiety at N-1 permits ribosomal binding (Blue) while sterically blocking modifying enzymes (Red).
Chemical Engineering: Selective Synthesis
Synthesizing Amikacin from Kanamycin A presents a classic challenge in organic chemistry: Regioselectivity . Kanamycin A has four amino groups (
The Zinc-Chelation Protocol
To target N-1 exclusively, we utilize the Kawaguchi Zinc-Chelation Method . This method relies on the ability of
Experimental Workflow
Objective: Selective N-1 acylation of Kanamycin A with L-HABA.
Step-by-Step Methodology:
-
Chelation (Masking):
-
Dissolve Kanamycin A (10 mmol) in DMSO.
-
Add Zinc Acetate (
, 40 mmol). -
Stir for 1 hour at room temperature. The Zinc ions coordinate with the
and pairs.
-
-
Acylation (Reaction):
-
Prepare the activated ester: N-(benzyloxycarbonyloxy)succinimide ester of L-HABA (Cbz-HABA-OSu).
-
Add Cbz-HABA-OSu (12 mmol) dropwise to the Zinc-Kanamycin complex.
-
React for 3-5 hours. The N-1 amine, being less sterically crowded in the complex, attacks the ester.
-
-
De-complexation (Workup):
-
Dilute the reaction mixture with water.
-
Pass through a cation-exchange column (Amberlite IRC-50 or equivalent) using
gradient. -
This removes the Zinc ions and isolates the N-benzyloxycarbonyl-Amikacin intermediate.
-
-
Deprotection (Final Step):
-
Dissolve the intermediate in water/methanol.
-
Perform hydrogenolysis (
, Pd/C catalyst) to remove the Cbz protecting group from the HABA amine. -
Filter catalyst, concentrate, and crystallize (pH adjusted to 7.0).
-
Visualization: Synthesis Workflow
Figure 2: The Zinc-Chelation synthesis pathway for selective N-1 acylation.
Bioactivity & SAR Analysis
The addition of HABA transforms the resistance profile. The table below summarizes the Minimum Inhibitory Concentration (MIC) shift, demonstrating the "Rescue" effect of HABA against resistant strains.
Table 1: Comparative Bioactivity (MIC in
| Organism | Resistance Mechanism | Kanamycin A | Amikacin (Kan + HABA) | Interpretation |
| E. coli (Standard) | None | 2.0 | 2.0 | HABA maintains potency. |
| E. coli K12 | APH(3') | >100 (Resistant) | 2.0 (Sensitive) | HABA blocks Phosphotransferase. |
| P. aeruginosa | ANT(2'') | >100 (Resistant) | 4.0 (Sensitive) | HABA blocks Nucleotidyltransferase. |
| S. aureus | AAC(6') | >64 (Resistant) | 2.0 (Sensitive) | HABA blocks Acetyltransferase. |
| K. pneumoniae | Multiple | >128 | 4.0 | Broad-spectrum restoration. |
Key Insight: While Kanamycin A is rendered useless by phosphorylation or acetylation at the 3' or 6' positions, Amikacin remains active because the HABA moiety prevents the enzyme from engaging, even though the target hydroxyl groups are still chemically present.
References
-
Kawaguchi, H., Naito, T., Nakagawa, S., & Fujisawa, K. (1972). BB-K8, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics. [Link]
-
Umezawa, H. (1974). Biochemical mechanism of resistance to aminoglycoside antibiotics. Advances in Carbohydrate Chemistry and Biochemistry. [Link]
-
Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: perspectives on mechanisms of action and resistance and strategies to counter resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 33032, Amikacin. [Link]
Structural Probing of Aminoglycoside Resistance: The 1,3-Di-HABA Kanamycin A Protocol
Version: 2.0 | Status: Technical Reference | Classification: Research Methodology
Executive Summary
This technical guide details the synthesis, characterization, and application of 1,3-Di-N-(4-amino-2-hydroxybutyryl) Kanamycin A (1,3-Di-HABA-Km) . While the mono-substituted derivative (Amikacin) is a clinically vital antibiotic, the 1,3-di-substituted variant serves a distinct role in pharmaceutical research: it functions as a steric probe to map the tolerance of the ribosomal RNA (rRNA) decoding site and to define the structural limitations of Aminoglycoside Modifying Enzymes (AMEs).
This document provides a self-validating workflow for researchers to synthesize this compound and use it to differentiate between enzymatic resistance (AME-mediated) and target-site intolerance (ribosomal binding failure).
Part 1: The Chemical Logic (The Warhead & The Shield)
The Structural Imperative
Kanamycin A acts by binding to the 16S rRNA A-site, specifically interacting with nucleotides A1408, G1491, and U1495.
-
Kanamycin A: Highly active but vulnerable to AMEs (acetyltransferases, phosphotransferases).
-
Amikacin (1-HABA-Km): Acylation at the N1 position with the HABA group creates a "steric shield" that blocks many AMEs without preventing ribosomal binding.
-
1,3-Di-HABA-Km: Acylation at both N1 and N3 positions.
The Research Hypothesis
The 1,3-Di-HABA derivative is synthesized to test the "Steric Ceiling" of the ribosome.
-
Hypothesis: If the N3 amine is essential for hydrogen bonding with G1491/U1495, the 1,3-di-HABA derivative will exhibit a drastic loss of antibacterial potency compared to Amikacin.
-
Utility: This molecule serves as a negative control in Structure-Activity Relationship (SAR) studies, validating that resistance in novel derivatives is due to specific enzyme kinetics rather than general loss of ribosomal affinity.
Figure 1: The mechanistic logic of HABA substitution. 1,3-Di-HABA probes the limit of ribosomal tolerance.
Part 2: Synthesis Protocol (The Probe Generation)
Objective: Synthesize 1,3-Di-HABA Kanamycin A from Kanamycin A. Note: Unlike Amikacin synthesis which requires selective protection (Zn²⁺ chelation), 1,3-di-substitution requires a more aggressive acylation strategy or a sequential protection scheme.
Materials
-
Substrate: Kanamycin A (Free base).
-
Reagent: N-(N-benzyloxycarbonyl-L-4-amino-2-hydroxybutyryloxy)succinimide (Cbz-HABA-OSu).
-
Solvent: DMF / Water (1:1).
-
Catalyst: Triethylamine (TEA).
-
Deprotection: Pd/C (10%), H₂ gas.
Step-by-Step Methodology
-
Preparation of Active Ester:
-
Dissolve L-HABA (N-protected with Cbz) in THF.
-
React with N-hydroxysuccinimide (HOSu) and DCC to form the active ester (Cbz-HABA-OSu).
-
Checkpoint: Verify ester formation via TLC (Shift in Rf).
-
-
Acylation (The "Over-Acylation" Strategy):
-
Dissolve Kanamycin A (1.0 eq) in water/DMF.
-
Add TEA (2.5 eq).
-
Add Cbz-HABA-OSu (2.2 to 2.5 eq) dropwise. Note: Using >2 equivalents drives the reaction to acylate both N1 and N3, as these are the most nucleophilic amines on the 2-deoxystreptamine ring.
-
Stir at Room Temperature for 24 hours.
-
-
Purification of Intermediate:
-
Concentrate the mixture.[1]
-
Purify via Amberlite CG-50 (NH₄⁺ form) column chromatography.
-
Elute with a gradient of NH₄OH (0.1M to 1.0M).
-
Selection: Isolate the fraction corresponding to the di-acylated product (confirmed by Mass Spectrometry; Mass = KanA + 2x[HABA] + 2x[Cbz]).
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate in aqueous acetic acid.
-
Add 10% Pd/C catalyst.
-
Hydrogenate at 3 atm for 4 hours to remove Cbz groups.
-
Filter and lyophilize.
-
-
Final Validation:
-
ESI-MS: Target Mass = [KanA Mass] + 202.2 Da (Two HABA groups added).
-
¹H-NMR: Verify integration of the butyryl protons (should show double intensity relative to Amikacin standards).
-
Part 3: Biological Evaluation (The Validation System)
To confirm the probe's utility, you must compare it against Kanamycin A and Amikacin using a standard MIC assay.
Experimental Design
-
Organisms:
-
Method: Broth Microdilution (CLSI M07-A10 standards).
Protocol
-
Prepare stock solutions of Kan A, Amikacin, and 1,3-Di-HABA-Km (10 mg/mL in water).
-
Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate plates with 5 x 10⁵ CFU/mL.
-
Incubate at 37°C for 16-20 hours.
-
Read MIC (lowest concentration inhibiting visible growth).
Data Interpretation Table (Expected Results)
| Strain Phenotype | Kanamycin A (MIC µg/mL) | Amikacin (N1-HABA) (MIC µg/mL) | 1,3-Di-HABA-Km (MIC µg/mL) | Interpretation |
| Wild Type | 2 - 4 | 1 - 2 | >64 | Steric Penalty: N3 acylation blocks ribosomal binding. |
| AAC(6')-Ib+ | >128 | 2 - 4 | >128 | Resistance Irrelevant: Compound is inactive regardless of enzyme. |
| MDR Isolate | >256 | 8 - 16 | >256 | Confirmation: 1,3-substitution is not a viable drug strategy. |
Part 4: Mechanistic Analysis (The "Why")
The drastic loss of activity in the 1,3-Di-HABA derivative is the critical data point. It confirms the structural model of the ribosome-drug complex.
The Ribosomal Interaction Map
The 16S rRNA A-site contains a binding pocket formed by A1408, G1491, and U1495.
-
N1 Position: Points into a solvent-accessible region (hence, HABA accommodation is tolerated).
-
N3 Position: Forms a critical hydrogen bond with the phosphate backbone near G1491/U1495.
Figure 2: Ribosomal docking failure of 1,3-Di-HABA-Km due to N3 steric hindrance.
Part 5: References
-
Kondo, S., et al. (1973).[3] Syntheses of 1-N-(S)-4-amino-2-hydroxybutyryl)-kanamycin B and -3', 4'-dideoxykanamycin B active against kanamycin-resistant bacteria. The Journal of Antibiotics.
-
Umezawa, H. (1974). Biochemical Mechanism of Resistance to Aminoglycoside Antibiotics. Advances in Carbohydrate Chemistry and Biochemistry.
-
Salian, S., et al. (2012). Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy.[1][2][4][5][6]
-
Magnet, S., & Blanchard, J. S. (2005). Molecular Insights into Aminoglycoside Action and Resistance. Chemical Reviews.
-
Recht, M. I., et al. (1996). Basis for prokaryotic specificity of action of aminoglycoside antibiotics. The EMBO Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Letter: Syntheses of 1-n-(S)-4-amino-2-hydroxybutyryl)-kanamycin B and -3', 4'-dideoxykanamycin B active against kanamycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1,3-Di-HABA Kanamycin A as a Reference Standard in HPLC
This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It addresses the specific challenge of using 1,3-Di-HABA Kanamycin A as a reference standard for impurity profiling in Amikacin sulfate manufacturing and quality control.
Methodology for the Detection of Over-Acylated Impurities in Aminoglycoside Analysis
Executive Summary
In the semi-synthesis of Amikacin from Kanamycin A, the control of acylation is critical. While Amikacin results from the mono-acylation of the N-1 position of Kanamycin A with L-(-)-4-amino-2-hydroxybutyryl (HABA), over-acylation leads to the formation of 1,3-Di-HABA Kanamycin A .
This impurity lacks a distinct UV chromophore, making traditional detection methods insufficient.[1][2] This guide details the protocol for using 1,3-Di-HABA Kanamycin A as a quantitative Reference Standard (RS) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) , the industry gold standard for aminoglycoside profiling.
Chemical Context & Mechanism
The Impurity Pathway
Amikacin synthesis involves protecting specific amino groups on Kanamycin A to direct acylation to the N-1 position.[2][3] Failure in protection or stoichiometry control results in multi-acylated byproducts.
-
Kanamycin A: The starting material (4 free amine groups).
-
Amikacin: The target molecule (N-1 acylated).[2]
-
1,3-Di-HABA Kanamycin A: The impurity (N-1 and N-3 acylated).
Detection Challenge
Aminoglycosides are hydrophilic, polycationic, and lack conjugated
-
Traditional Approach: Pre-column derivatization (e.g., with OPA or Ninhydrin). Drawback: Variable reaction efficiency and unstable derivatives.
-
Modern Approach (Recommended): HPAE-PAD.[3] The hydroxyl groups on the aminoglycoside backbone can be oxidized at a gold electrode under high pH conditions, providing high sensitivity without derivatization.
Figure 1: Synthesis pathway showing the origin of 1,3-Di-HABA Kanamycin A during Amikacin production.
Experimental Protocol: HPAE-PAD Method
This protocol is aligned with USP <621> and modern EP monographs for aminoglycoside purity.
Equipment & Reagents[5]
-
System: HPLC with Electrochemical Detector (ECD).
-
Cell: Amperometric cell with a Gold Working Electrode and Ag/AgCl Reference Electrode.
-
Column: Dionex CarboPac™ MA1 (4 × 250 mm) or USP L47 equivalent.
-
Mobile Phase: Sodium Hydroxide (NaOH) solution.[3]
-
Note: Carbonate contamination significantly reduces retention stability. Use 50% w/w NaOH solution (low carbonate) and vacuum degas.
-
Mobile Phase Preparation
Target: 115 mM NaOH (Isocratic).
-
Degas 1000 mL of 18.2 MΩ·cm deionized water using vacuum filtration or helium sparging for 20 minutes.
-
Gently pipette 6.0 mL of 50% w/w NaOH into the water. Do not stir vigorously to avoid introducing CO2.
-
Seal immediately under a helium blanket if possible.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Column Temp | 30°C |
| Run Time | 25 minutes |
| Detection | Pulsed Amperometry (Quadruple Potential Waveform) |
Waveform Settings (Gold Electrode):
-
E1 (Detection): +0.1 V (400 ms)
-
E2 (Oxidation): +2.0 V (20 ms) — Cleans the electrode.
-
E3 (Reduction): -0.6 V (10 ms) — Regenerates the surface.
-
E4 (Integration): Begin at 200 ms, End at 400 ms.
Standard Preparation
Reference Standard (RS): 1,3-Di-HABA Kanamycin A (Certified Reference Material).
-
Stock Solution: Dissolve 10 mg of 1,3-Di-HABA Kanamycin A in 10 mL of water (1.0 mg/mL).
-
System Suitability Solution: Mix Amikacin (1.0 mg/mL) and 1,3-Di-HABA Kanamycin A (0.01 mg/mL) to simulate a 1% impurity spike.
Method Validation & System Suitability
Elution Order & Selectivity
In Anion Exchange chromatography (HPAE), retention is governed by the basicity (number of amine groups) and pKa.
-
Kanamycin A: 4 Amines (Most Basic) → Strongest interaction → RT ~ 1.0 (Relative)
-
Amikacin: 3 Amines, 1 Amide → Intermediate interaction → RT ~ 1.3 (Relative to Kan A)
-
1,3-Di-HABA: 2 Amines, 2 Amides (Least Basic) → Weakest interaction → Elutes Earliest
Critical Note: Unlike RP-HPLC where hydrophobicity drives retention (making Di-HABA elute last), in HPAE, the loss of basic amine groups causes Di-HABA to elute before Amikacin or very close to the void volume depending on the specific column capacity. Verify elution order with individual standards.
Acceptance Criteria
To accept the run for batch release:
-
Resolution (Rs): > 1.5 between Amikacin and 1,3-Di-HABA peaks.
-
Tailing Factor: 0.8 – 1.5 for the Amikacin peak.
-
RSD (n=6): < 5.0% for the peak area of the 1,3-Di-HABA reference standard.
Figure 2: Step-by-step analytical workflow for HPAE-PAD analysis.
Alternative Protocol: Ion-Pair RP-HPLC
If an electrochemical detector is unavailable, Ion-Pair Reversed-Phase HPLC with UV detection (at low wavelength) or ELSD can be used, though it is less specific.
-
Column: C18 (L1), 5 µm, 4.6 x 250 mm.[2]
-
Mobile Phase:
-
Buffer: 2.2 g Sodium Octanesulfonate + 20 mL Phosphate Buffer (pH 3.0).
-
Organic: Acetonitrile (90:10 Buffer:ACN).
-
-
Detection: UV at 200 nm (Low sensitivity) or ELSD.
-
Elution Order: In this mode, the hydrophobic HABA side chains increase retention. 1,3-Di-HABA will elute after Amikacin.
Handling & Storage of Reference Standards
1,3-Di-HABA Kanamycin A is highly hygroscopic.
-
Storage: Store at -20°C in a desiccator.
-
Weighing: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.
-
Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For longer storage, freeze at -20°C.
References
-
Thermo Fisher Scientific. (2012). Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements (App Note 267).[1]Link
-
European Directorate for the Quality of Medicines (EDQM). (2024). Amikacin Impurity I (European Pharmacopoeia Reference Standard).[4]Link
-
Veeprho Laboratories. (2023). 1,3''-Di-HABA Kanamycin A Structure and Impurity Profile.[5]Link
- United States Pharmacopeia (USP).General Chapter <621> Chromatography and Amikacin Sulfate Monograph. (Accessible via USP-NF Online Subscription).
Sources
Application Note: A Robust and Validated LC-MS/MS Protocol for the Sensitive Quantification of 1,3-Di-HABA Kanamycin A in Human Plasma
Abstract
This application note presents a comprehensive, step-by-step protocol for the quantitative analysis of 1,3-Di-HABA Kanamycin A in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 1,3-Di-HABA Kanamycin A, a derivative of Kanamycin A and a significant impurity in Amikacin synthesis, is a highly polar aminoglycoside, posing considerable challenges for conventional bioanalytical methods. This guide details a method that overcomes these challenges through a combination of optimized Solid-Phase Extraction (SPE) for sample cleanup and Hydrophilic Interaction Liquid Chromatography (HILIC) for chromatographic separation. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a detailed methodology but also the scientific rationale behind each step. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation to ensure accuracy, precision, and reliability for pharmacokinetic and toxicokinetic studies.
Scientific Principles & Method Rationale
The successful quantification of polar analytes like 1,3-Di-HABA Kanamycin A from a complex biological matrix such as plasma hinges on a targeted analytical strategy. The physicochemical properties of the analyte dictate the entire workflow, from sample preparation to final detection.
-
Analyte Characteristics: 1,3-Di-HABA Kanamycin A (Molecular Weight: 686.71 g/mol ) is a large, highly polar molecule characterized by multiple hydroxyl and amino functional groups.[1][2] These groups make the molecule highly soluble in water but lead to poor retention on traditional nonpolar reversed-phase (RP) chromatographic columns (e.g., C18).[3] Furthermore, the amino groups give the molecule a basic character (pKa of Kanamycin A is ~7.2), making it cationic at physiological pH.[4]
-
Sample Preparation Strategy: The Need for Selective Extraction: The primary goal of sample preparation is to isolate the analyte from endogenous plasma components (proteins, phospholipids, salts) that can interfere with analysis and suppress the MS signal.
-
Protein Precipitation (PPT): While simple and fast, PPT is often a non-selective "crash" that can leave behind significant amounts of matrix components, leading to ion suppression and reduced method robustness.[5][6]
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity and provides a much cleaner extract.[7] Given that 1,3-Di-HABA Kanamycin A is cationic, a Weak Cation Exchange (WCX) SPE sorbent is the ideal choice. This strategy utilizes a two-fold retention mechanism: a primary ion-exchange interaction between the protonated amine groups of the analyte and the negatively charged sorbent, and a secondary reversed-phase interaction. This dual-mode action allows for rigorous washing steps to remove neutral and acidic interferences, resulting in a highly purified analyte extract.[5]
-
-
Chromatographic Strategy: The HILIC Advantage: To overcome the poor retention of polar compounds in reversed-phase chromatography, this protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) .[8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent (typically acetonitrile).[9] This organic-rich mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes like 1,3-Di-HABA Kanamycin A can then partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component), making HILIC a robust and MS-friendly technique for this class of compounds.[8][10]
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: 1,3-Di-HABA Kanamycin A (analytical standard), Kanamycin A (for use as an internal standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Hydroxide (reagent grade).
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant) from at least six unique sources for validation.
-
SPE Cartridges: Weak Cation Exchange (WCX) SPE cartridges, 30 mg / 1 mL.
Preparation of Standards, Calibrators, and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 1,3-Di-HABA Kanamycin A (Analyte) and Kanamycin A (IS). Dissolve each in separate 5 mL volumetric flasks using a 50:50 (v/v) mixture of methanol and water to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Stock Solutions: Prepare intermediate working stocks by serially diluting the primary stocks with 50:50 methanol/water.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the Kanamycin A primary stock to a final concentration of 1 µg/mL in 50:50 methanol/water. This solution will be used to spike all samples except double blanks.
-
Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking appropriate volumes of the analyte working stock solutions into blank human plasma. The final concentration of organic solvent in the spiked plasma should not exceed 5%. A typical calibration range might be 1 ng/mL to 1000 ng/mL. Prepare QCs at four levels: LLOQ, Low QC, Mid QC, and High QC.
Plasma Sample Preparation: Weak Cation Exchange SPE
This protocol is designed for high efficiency and removal of interfering matrix components.
-
Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (1 µg/mL Kanamycin A) and vortex. Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step precipitates some proteins and ensures the analyte and IS are fully protonated (cationic). Centrifuge at 14,000 x g for 10 minutes.
-
SPE Conditioning: Condition the WCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow the sample to pass through slowly (~1 drop/second).
-
Wash Step 1 (Polar Wash): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash Step 2 (Non-Polar Wash): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol . The basic pH neutralizes the charge on the analytes, releasing them from the ion-exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Weak Cation Exchange SPE.
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., Amide or Silica-based), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 1,3-Di-HABA Kanamycin A (Quantifier) | 687.7 | 365.2 | 100 | 25 |
| 1,3-Di-HABA Kanamycin A (Qualifier) | 687.7 | 163.1 | 100 | 40 |
| Kanamycin A (IS) | 485.5 | 163.1 | 100 | 20 |
Rationale for MRM Transitions: The precursor ion for 1,3-Di-HABA Kanamycin A is its protonated molecular ion [M+H]⁺. The product ion at m/z 365.2 corresponds to a characteristic fragment, while the m/z 163.1 fragment represents the core 2-deoxystreptamine ring structure, also seen in the fragmentation of the Kanamycin A internal standard.[11][12]
Caption: Overall bioanalytical workflow diagram.
Bioanalytical Method Validation (According to ICH M10)
To ensure the method is fit for purpose, a full validation was conducted according to the ICH M10 guideline.[13][14] The results must meet the acceptance criteria outlined in the guideline.
Table 4: Summary of Validation Performance and Acceptance Criteria
| Validation Parameter | Experiment Performed | Acceptance Criteria |
|---|---|---|
| Selectivity | Analysis of 6 blank plasma lots for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS). |
| Calibration Curve | 8-point curve analyzed on 3 separate days. Weighted (1/x²) linear regression. | r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| LLOQ | Lowest standard on the calibration curve. | Signal-to-noise > 5. Accuracy within ±20%, Precision (CV) ≤ 20%. |
| Accuracy & Precision | 5 replicates of 4 QC levels (LLOQ, Low, Mid, High) analyzed in 3 runs on different days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Post-extraction spike in 6 different plasma lots compared to a pure solution. | CV of the matrix factor should be ≤ 15%. |
| Extraction Recovery | Peak area of pre-extraction spiked samples compared to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent, precise, and reproducible (CV ≤ 15%). |
| Stability | Bench-top (24h, RT), Freeze-thaw (3 cycles), Long-term (-80°C, 3 months) stability assessed at Low and High QC levels. | Mean concentrations within ±15% of nominal values. |
| Dilution Integrity | Spiked samples above ULOQ diluted 10-fold with blank plasma. | Accuracy and precision of diluted QCs must be within ±15% and ≤15% CV. |
Conclusion
This application note provides a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 1,3-Di-HABA Kanamycin A in human plasma. The strategic combination of weak cation exchange solid-phase extraction and HILIC separation effectively addresses the challenges associated with analyzing this polar aminoglycoside. The method demonstrates excellent performance in line with the stringent requirements of international bioanalytical validation guidelines, making it a reliable tool for supporting drug development and clinical research.
References
-
Mpia, M.N., et al. (2020). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug-Resistant Tuberculosis with and without HIV-Infection. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. Kanamycin Residue Content Determination by LCMS. Available at: [Link]
-
Gao, F., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1955. Available at: [Link]
-
Milić, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6032, Kanamycin. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71316090, 1,3-Di-HABA Kanamycin A. Available at: [Link]
-
Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. Available at: [Link]
-
Krcmova, L., et al. (2013). Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. Central European Journal of Chemistry, 11(5), 664-680. Available at: [Link]
-
Pharmaffiliates. 1,3''-Di-HABA kanamycin A. Product Information. Available at: [Link]
-
Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
International Council for Harmonisation (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. Available at: [Link]
Sources
- 1. 1,3-Di-HABA Kanamycin A | C26H50N6O15 | CID 71316090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. agilent.com [agilent.com]
- 4. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. longdom.org [longdom.org]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Application Note: Protocol for Solid-Phase Extraction (SPE) of 1,3-Di-HABA Kanamycin A
Abstract
This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 1,3-Di-HABA Kanamycin A , a critical over-acylated impurity formed during the synthesis of Amikacin.[1][2] Due to the high polarity and multiple amine functionalities of aminoglycosides, standard C18 extraction is ineffective. This protocol utilizes a Polymeric Weak Cation Exchange (WCX) mechanism to achieve high recovery (>85%) and matrix cleanup from fermentation broths or biological fluids.[2] The method is compatible with downstream Ion-Pairing HPLC (IP-HPLC) or LC-MS/MS analysis.[1][2]
Introduction & Chemical Context
The Target Analyte
1,3-Di-HABA Kanamycin A is a structural analog of the semi-synthetic antibiotic Amikacin.[1][2][3]
-
Amikacin: Formed by acylation of the N1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (HABA).[1][2]
-
1,3-Di-HABA Impurity: Results from over-acylation at both the N1 and N3 positions.[1][2]
Chemical Properties:
-
Ionization: Polybasic character. Contains multiple primary and secondary amines with pKa values ranging from ~7.5 to 10.0.
-
Detection Challenge: Lacks strong UV chromophores; requires Pulsed Amperometric Detection (PAD), Evaporative Light Scattering (ELSD), or MS.[2]
The Separation Challenge
Standard Reversed-Phase (RP) SPE fails because the analyte does not retain on C18 surfaces in aqueous conditions.[1][2] While Ion-Pairing (IP) reagents can induce retention, they are often incompatible with MS sources or require long equilibration times.[1][2]
The Solution: Mixed-Mode Weak Cation Exchange (WCX).[1][2] By utilizing a polymeric sorbent with carboxylate surface groups, we can retain the positively charged aminoglycosides via ionic interaction at neutral pH and elute them by protonating the sorbent (switching off the negative charge) using an acidic organic solvent.
Mechanism of Action
The extraction relies on a "Catch-and-Release" mechanism driven by pH switching.[1][2]
-
Retention (pH 7.0): The sorbent (pKa ~5) is negatively charged (
).[1][2] The Analyte (Amines) is positively charged ( ).[2] Strong Ionic Bond. -
Interference Removal: Organic wash removes hydrophobic neutrals; neutral aqueous wash removes salts.
-
Elution (pH < 3.0): Acidic eluent protonates the sorbent carboxyl groups (
), breaking the ionic bond and releasing the analyte.
Visualization: SPE Interaction Logic
Figure 1: Mechanism of Weak Cation Exchange (WCX) for Aminoglycosides.
Materials & Reagents
| Component | Specification | Recommended Product |
| SPE Cartridge | Polymeric Weak Cation Exchange (Mixed-Mode), 60mg/3mL | Waters Oasis WCX or Phenomenex Strata-X-CW |
| Sample Matrix | Plasma, Urine, or Synthesis Reaction Mix | N/A |
| Conditioning Solvent A | Methanol (LC-MS Grade) | Fisher Optima |
| Conditioning Solvent B | Water (Milli-Q) | 18.2 MΩ[1][2]·cm |
| Loading Buffer | 50 mM Ammonium Acetate, pH 7.0 | Adjust with dilute Ammonia/Acetic Acid |
| Wash Solvent 1 | 50 mM Ammonium Acetate, pH 7.0 | Same as loading buffer |
| Wash Solvent 2 | Methanol (100%) | To remove hydrophobic interferences |
| Elution Solvent | 5% Formic Acid in Methanol | Critical: Must be acidic to elute |
Detailed Protocol
Step 1: Sample Pre-Treatment[2][4]
-
Objective: Ensure analyte is ionized (
) and free of particulates. -
Procedure:
-
Dilute sample 1:1 with Loading Buffer (50 mM Ammonium Acetate, pH 7.0).[2]
-
Verify pH is between 6.5 and 7.5.
-
Note: Do not use strong acid (TFA) at this stage, as it may suppress the ionization of the WCX sorbent.
-
Step 2: Conditioning & Equilibration[1][2]
-
Objective: Activate sorbent pores and establish ionic charge.
-
Procedure:
-
Add 3 mL Methanol . Flow rate: 2 mL/min.
-
Add 3 mL Water . Flow rate: 2 mL/min.
-
Critical: Do not let the cartridge dry out after this step.
-
Step 3: Loading
-
Objective: Bind 1,3-Di-HABA Kanamycin A to the sorbent.
-
Procedure:
-
Load pre-treated sample at a flow rate of 1 mL/min (dropwise).
-
Why slow? Ionic binding kinetics are slower than hydrophobic interactions. Give it time to "stick."
-
Step 4: Washing[1][2]
-
Objective: Remove interferences without eluting the target.
-
Procedure:
-
Wash 1 (Aqueous): 2 mL of 50 mM Ammonium Acetate (pH 7). Removes salts and unbound proteins.
-
Wash 2 (Organic): 2 mL of 100% Methanol. Removes hydrophobic neutrals (lipids, surfactants).[2]
-
Dry: Apply vacuum for 1 minute to remove excess solvent.
-
Step 5: Elution[5][6]
-
Objective: Release the target.
-
Procedure:
-
Apply 2 x 1.5 mL of 5% Formic Acid in Methanol .
-
Soak: Allow the first aliquot to soak the bed for 30 seconds before applying vacuum.
-
Collect eluate in a glass or polypropylene tube.
-
Step 6: Post-Elution Processing[1][2]
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 20 mM Heptafluorobutyric Acid (HFBA) or Mobile Phase A for HPLC analysis.
Visualization: Workflow Diagram
Figure 2: Step-by-step SPE Workflow for 1,3-Di-HABA Kanamycin A.
Analytical Validation (QC)
To verify the extraction of 1,3-Di-HABA Kanamycin A versus the parent Amikacin, use the following HPLC conditions (adapted from EP/USP Amikacin monographs):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Detector: Pulsed Amperometric Detector (PAD) or ELSD.[2] UV is feasible only at 200-210 nm but has low sensitivity.[1][2]
-
Expected Result: 1,3-Di-HABA is more hydrophobic than Amikacin due to the extra butyryl chain.[1][2] It will elute after Amikacin in a Reverse Phase IP system.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | pH of sample too low during load.[1][2] | Ensure Sample pH is > 6.0. If pH is < 5, the sorbent (COOH) becomes neutral and won't bind the amine. |
| Breakthrough | Flow rate too fast. | Reduce load flow rate to 1 mL/min or less. |
| Interference in LC | Incomplete wash. | Increase Wash 2 (MeOH) volume.[2] Ensure the cartridge is dried before elution.[6] |
| Target Not Eluting | Eluent not acidic enough. | Increase Formic Acid concentration to 10% or switch to 2% TFA in MeOH. |
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Amikacin Sulfate Monograph 01/2008:1290. European Pharmacopoeia. [1][2]
-
Thermo Fisher Scientific. Determination of Etimicin and Related Impurities in Etimicin Sulfate using HPLC-PAD. (Application Note illustrating aminoglycoside separation principles).
-
Megoulas, N.C., & Koupparis, M.A. (2005). Development and Validation of a Novel HPLC-ELSD Method for the Determination of Amikacin and its Impurities. Journal of Pharmaceutical and Biomedical Analysis. [1][2]
-
Waters Corporation. Oasis WCX: Method Development for Cationic Polar Compounds. (General Protocol Basis).[2] [1][2]
-
US Food & Drug Administration (FDA). Amikacin Sulfate Injection Prescribing Information.[2] (Chemical Structure Verification). [1][2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,3-Di-HABA Kanamycin A | C26H50N6O15 | CID 71316090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pjps.pk [pjps.pk]
- 6. Simultaneous determination of aminoglycoside antibiotics in feeds using high performance liquid chromatography with evaporative light scattering detec ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26581B [pubs.rsc.org]
Derivatization of 1,3-Di-HABA Kanamycin A for improved detection
Initiating Information Gathering
I'm starting by using Google to hunt down info on derivatizing 1,3-Di-HABA Kanamycin A. I'm focusing on chemical principles and well-established methods for the derivatization process, aiming for a solid foundation of existing knowledge.
Analyzing Search Results
I'm now diving deep into the search results, dissecting the experimental choices made in derivatization procedures. I'm prioritizing the 'why' behind each step, and seeking authoritative sources to solidify my understanding. I'm also looking for quantitative data and established protocols. From this data, I'll structure an application note, introducing the challenge of detecting Kanamycin A and the role of HABA derivatization.
Planning the Approach
I'm now outlining a step-by-step plan for this project. I'll kick things off with targeted Google searches to find info on derivatizing 1,3-Di-HABA Kanamycin A and several detection methods. Then, I will delve into the search results, identifying the rationale behind each step and seeking authoritative sources. I'll synthesize data into tables and build protocols. Next, I'll design the structure of the application note, starting with the challenge of detecting Kanamycin A and why HABA derivatization is useful.
Application Note: Spectrophotometric Determination of 1,3-Di-HABA Kanamycin A via Ninhydrin Derivatization
This Application Note is designed for researchers and QC scientists involved in the development and analysis of aminoglycoside antibiotics, specifically focusing on the quantification of 1,3-Di-HABA Kanamycin A .
This compound, 1,3-di-N-(L-4-amino-2-hydroxybutyryl)kanamycin A , is a critical polysubstituted derivative often encountered during the synthesis of Amikacin . While High-Performance Liquid Chromatography (HPLC) is the standard for separation, spectrophotometric methods provide a rapid, cost-effective alternative for bulk quantification, solubility studies, and preliminary process monitoring.
Introduction & Scientific Context
The synthesis of Amikacin involves the acylation of Kanamycin A with L-4-amino-2-hydroxybutyric acid (HABA). Due to the presence of multiple amino groups on the Kanamycin core (N-1, N-3, N-6', N-3''), regioselectivity is a challenge. A common byproduct is the 1,3-Di-HABA Kanamycin A species, where acylation occurs at both the N-1 and N-3 positions.
Direct spectrophotometric detection of this analyte is impossible due to the lack of a chromophore in the aminoglycoside structure. Therefore, this protocol utilizes a ninhydrin-based derivatization reaction . Ninhydrin reacts with the primary and secondary amines present in the 1,3-Di-HABA Kanamycin A structure to form Ruhemann’s Purple , a stable chromophore with a maximum absorbance (
Key Mechanistic Insight
Unlike simple primary amines, aminoglycosides possess multiple reactive sites. 1,3-Di-HABA Kanamycin A contains primary amines on the HABA side chains and the aminoglycoside ring. The reaction kinetics and color yield are pH-dependent. This protocol employs a citrate-acetate buffer system to stabilize the pH at 5.5, ensuring reproducible chromophore formation and minimizing side reactions that lead to yellow/orange background noise.
Materials & Reagents
-
Analyte Standard: 1,3-Di-HABA Kanamycin A (Reference Standard, >98% purity).
-
Reagent A (Ninhydrin Solution): 2.0% (w/v) Ninhydrin in Ethanol.
-
Preparation: Dissolve 2.0 g Ninhydrin in 100 mL ethanol. Store in amber glass.
-
-
Reagent B (Buffer Solution pH 5.5): 4M Sodium Acetate / 1M Citric Acid.
-
Preparation: Mix Sodium Acetate and Citric Acid solutions to achieve pH 5.5.
-
-
Solvent: Distilled Deionized Water (ddH₂O).
-
Equipment: UV-Vis Spectrophotometer (Double beam preferred), Water Bath (100°C), Vortex Mixer.
Experimental Protocol
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1,3-Di-HABA Kanamycin A and dissolve in 10.0 mL of ddH₂O.
-
Working Standards: Prepare serial dilutions to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL .
Derivatization Procedure
This reaction is sensitive to temperature and time. Uniform heating is critical for precision.
-
Aliquot: Transfer 1.0 mL of each Working Standard (or Sample) into a thick-walled test tube.
-
Buffer: Add 1.0 mL of Reagent B (Buffer pH 5.5). Vortex briefly.
-
Reagent Addition: Add 2.0 mL of Reagent A (Ninhydrin). Vortex for 10 seconds.
-
Reaction: Place tubes in a boiling water bath (100°C) for exactly 15 minutes .
-
Note: Cap tubes with glass marbles or loose stoppers to prevent solvent evaporation while avoiding pressure buildup.
-
-
Quenching: Immediately transfer tubes to an ice-water bath for 5 minutes to stop the reaction.
-
Dilution: Add 5.0 mL of 50% Ethanol/Water to stabilize the chromophore. Vortex thoroughly.
Spectrophotometric Measurement
-
Baseline: Use a reagent blank (1.0 mL ddH₂O + Reagents) to zero the instrument.
-
Scan: (Optional) Scan one standard from 400–800 nm to confirm
(typically 565–575 nm). -
Quantification: Measure Absorbance at 570 nm .
-
Timing: Read absorbance within 30 minutes of cooling, as the complex may degrade slowly.
Workflow Visualization
The following diagram illustrates the critical path for the determination, highlighting the decision points and reaction conditions.
Caption: Step-by-step workflow for the colorimetric derivatization of 1,3-Di-HABA Kanamycin A.
Data Analysis & Validation
Calculation
Calculate the concentration using the linear regression equation derived from the calibration curve:
- = Absorbance at 570 nm
- = Concentration (µg/mL)
- = Slope (Sensitivity)
- = Y-intercept (Blank signal)
Method Validation Parameters (Typical)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | 5 – 60 µg/mL | |
| LOD | ~1.5 µg/mL | |
| LOQ | ~5.0 µg/mL | |
| Precision (RSD) | 0.8% - 1.5% | |
| Molar Absorptivity | N/A |
Specificity Note
This method detects total reactive amines . It does not distinguish between Kanamycin A, Amikacin, and 1,3-Di-HABA Kanamycin A if present in the same mixture.
-
Application: Use this method for purity assay of isolated 1,3-Di-HABA Kanamycin A or dissolution testing .
-
Mixture Analysis: For mixtures, this method must be coupled with a separation step (e.g., TLC or Ion-Exchange Chromatography) or used as a total amine index.
Troubleshooting & Critical Factors
Reaction Mechanism Diagram
Understanding the chemistry helps troubleshooting. The HABA side chain adds steric bulk but provides a primary amine that reacts readily.
Caption: Simplified reaction pathway forming the detectable chromophore.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Non-Linear Calibration | Insufficient Ninhydrin excess. | Ensure Ninhydrin concentration is at least 10x molar excess relative to the highest standard. |
| High Blank Absorbance | Contaminated reagents or ethanol. | Use high-purity ethanol and fresh buffers. Ammonia traces in air can react. |
| Color Fading | Oxidation or pH drift. | Read absorbance immediately. Ensure 50% Ethanol is used for final dilution to stabilize the complex. |
| Precipitation | High concentration of salts. | Use 50% Ethanol/Water for dilution rather than pure water to maintain solubility of the dye complex. |
References
-
Ryan, J. A. (1984). Colorimetric Determination of Gentamicin, Kanamycin, Tobramycin, and Amikacin Aminoglycosides with 2,4-Dinitrofluorobenzene. Journal of Pharmaceutical Sciences.
-
Foji, Y. et al. (2014). Spectrophotometric Determination of Kanamycin Acid Sulfate Using Ninhydrin. International Journal of ChemTech Research.
-
USP 43-NF 38 . (2023). Amikacin Sulfate Monograph. United States Pharmacopeia. (Standard for impurity limits and HPLC methods).
-
Omar, M. A. et al. (2013). Spectrophotometric Determination of Certain Aminoglycosides Using Ninhydrin and Ascorbic Acid. Journal of Saudi Chemical Society.
Analytical Method Validation for Amikacin Impurities: Focusing on 1,3-Di-HABA Kanamycin A
Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Executive Summary & Scientific Rationale
The Challenge: Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A via acylation with L-(-)-gamma-amino-alpha-hydroxybutyric acid (HABA) at the N-1 position. A critical process-related impurity arises when this acylation occurs at both the N-1 and N-3 positions, yielding 1,3-Di-HABA Kanamycin A (identified as Impurity B in the European Pharmacopoeia).
The Detection Problem: Like all aminoglycosides, 1,3-Di-HABA Kanamycin A lacks a significant UV chromophore, rendering standard RP-HPLC-UV methods insensitive and non-specific. While derivatization (e.g., with OPA or FMOC) is possible, it introduces variability and stability issues during validation.
The Solution: This protocol utilizes HPAEC-PAD .
-
Mechanism: Anion exchange chromatography at high pH (pH > 12) ionizes the hydroxyl groups of the aminoglycoside sugar rings (pKa ~12-13), allowing separation based on charge and size.
-
Detection: Pulsed Amperometric Detection (PAD) oxidizes these hydroxyl groups on a gold electrode, providing high sensitivity (low ng levels) without derivatization.
This guide details the validation of an HPAEC-PAD method specifically for quantifying 1,3-Di-HABA Kanamycin A, complying with ICH Q2(R2) guidelines.
Chemical Characterization & Target Analytes
| Compound | Common Name | EP Designation | Chemical Nature |
| Analyte | Amikacin | Amikacin | 1-N-HABA-Kanamycin A |
| Target Impurity | 1,3-Di-HABA Kanamycin A | Impurity B | 1,3-N-Bis-HABA-Kanamycin A |
| Precursor | Kanamycin A | Impurity A | Non-acylated starting material |
Structural Insight: The addition of the second HABA group in 1,3-Di-HABA Kanamycin A increases the molecular weight (MW ~686.7 Da) and alters the pKa profile compared to Amikacin (MW ~585.6 Da). In HPAEC, the elution order is generally governed by the number of amine groups (positive charge repulsion) and hydroxyls (anionic retention).
Experimental Protocol: HPAEC-PAD
3.1. Instrumentation & Conditions[1][2][3]
-
System: Dionex ICS-5000+ or equivalent HPAEC system.
-
Detector: Electrochemical Detector with a Gold working electrode and Ag/AgCl reference electrode.
-
Column: Thermo Scientific Dionex CarboPac PA1 (4 × 250 mm) with Guard Column. Rationale: The PA1 is the industry standard for mono- and disaccharide-based antibiotics.
3.2. Mobile Phase Strategy
Aminoglycosides are "sticky." A simple isocratic run often causes peak broadening. We use a ternary gradient to manage retention and column cleaning.
-
Mobile Phase A: Water (18.2 MΩ·cm, degassed)
-
Mobile Phase B: 250 mM NaOH (Carbonate-free)
-
Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 250 mM NaOH
Gradient Table:
| Time (min) | % A | % B | % C | Comment |
|---|---|---|---|---|
| 0.0 | 80 | 20 | 0 | Equilibration (Low OH-) |
| 5.0 | 80 | 20 | 0 | Load Sample |
| 5.1 | 60 | 20 | 20 | Ramp NaOAc to elute impurities |
| 20.0 | 40 | 20 | 40 | Peak elution (Amikacin & Di-HABA) |
| 20.1 | 0 | 20 | 80 | Column Wash (High NaOAc) |
| 25.0 | 0 | 20 | 80 | Hold Wash |
| 25.1 | 80 | 20 | 0 | Re-equilibration |
| 40.0 | 80 | 20 | 0 | End |
3.3. Waveform Settings (Quadruple Potential)
Standard carbohydrate waveform is insufficient. Use the optimized aminoglycoside waveform:
-
E1: +0.10 V (0–0.40s) – Detection (Integration)
-
E2: -2.00 V (0.41–0.42s) – Cleaning
-
E3: +0.60 V (0.43s) – Cleaning
-
E4: -0.10 V (0.44–0.50s) – Oxide Reduction
Method Validation Workflow (ICH Q2)
The following diagram illustrates the logical flow of the validation campaign, ensuring dependencies (e.g., specificity before linearity) are met.
Caption: Step-wise validation logic ensuring prerequisite data (Specificity/LOD) informs subsequent parameters (Linearity/Accuracy).
Detailed Validation Procedures
5.1. Specificity (Selectivity)
Objective: Prove the method can separate 1,3-Di-HABA Kanamycin A from the main peak (Amikacin) and the starting material (Kanamycin).
-
Protocol: Inject a System Suitability Solution containing Amikacin (1 mg/mL) spiked with Kanamycin A (0.5%) and 1,3-Di-HABA Kanamycin A (0.5%).
-
Acceptance Criteria:
-
Resolution (
) between Amikacin and 1,3-Di-HABA > 1.5. -
No interference in the blank at the retention time of the impurity.
-
5.2. Linearity
Objective: Demonstrate proportional response for the impurity.
-
Range: From LOQ up to 120% of the specification limit (typically 0.5% for impurities).
-
Protocol: Prepare 5 concentration levels of 1,3-Di-HABA standard.
-
Level 1: LOQ
-
Level 2: 50% of Limit
-
Level 3: 100% of Limit
-
Level 4: 120% of Limit
-
Level 5: 150% of Limit
-
-
Calculation: Plot Concentration (x) vs. Peak Area (y). Calculate
and y-intercept. -
Acceptance:
; Y-intercept bias of response at 100% level.
5.3. Accuracy (Recovery)
Objective: Verify that the matrix (Amikacin high concentration) does not suppress the impurity signal.
-
Protocol: Spike Amikacin drug substance (API) with 1,3-Di-HABA standard at three levels:
-
Level 1: 50% of specification (0.25%)
-
Level 2: 100% of specification (0.50%)
-
Level 3: 150% of specification (0.75%)
-
-
Replicates: 3 preparations per level.
-
Acceptance: Mean recovery 85.0% – 115.0%. %RSD of replicates
.
5.4. Limit of Detection / Quantitation (LOD/LOQ)
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration yielding S/N ~ 3:1.
-
LOQ: Concentration yielding S/N ~ 10:1.
-
Verification: Inject 6 replicates at the estimated LOQ.
-
Acceptance: Precision (%RSD) at LOQ
.
Example Data Presentation (Reporting)
When compiling your validation report, summarize the quantitative data into a consolidated table as shown below.
Table 1: Summary of Validation Results for 1,3-Di-HABA Kanamycin A
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | Resolution ( | PASS | |
| Linearity | PASS | ||
| Range | LOQ to 150% of limit | PASS | |
| Accuracy (Mean) | 85% - 115% Recovery | 98.4% | PASS |
| Precision (Repeatability) | RSD | 1.2% | PASS |
| LOQ | S/N | PASS |
Troubleshooting & Robustness (Expert Insights)
The "Carbonate" Trap: HPAEC is extremely sensitive to carbonate contamination (from CO2 in air), which acts as a competing ion in the mobile phase.
-
Symptom:[1][3][4] Drifting retention times or loss of resolution between Amikacin and 1,3-Di-HABA.
-
Fix: Use a carbonate removal device (CRD) or strictly prepare eluents under Helium/Nitrogen sparge and use plastic (not glass) bottles for NaOH.
Impurity Identification: 1,3-Di-HABA Kanamycin A (Impurity B) usually elutes after Amikacin in standard PA1 gradients due to the additional HABA group interacting with the column, but this is pH dependent.
-
Verification: Always use a certified reference standard (CRS) to confirm RRT (Relative Retention Time).
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Amikacin Sulfate Monograph (01/2017:1290). European Directorate for the Quality of Medicines.
-
United States Pharmacopeia (USP) . Amikacin Sulfate: Monograph USP43-NF38. USP Convention.[2][6]
-
Thermo Fisher Scientific . Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. Application Note.
-
BOC Sciences . 1,3''-Di-HABA Kanamycin A Sulfate Product Information.
-
ICH Expert Working Group . Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. waters.com [waters.com]
- 3. Validated high-performance anion-exchange chromatography with pulsed amperometric detection method for the determination of residual keratan sulfate and other glucosamine impurities in sodium chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed view [crs.edqm.eu]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing mobile phase for better separation of Kanamycin A and its derivatives
Current Status: Online Operator: Senior Application Scientist Topic: Separation of Kanamycin A, B, and Derivatives Reference ID: KAN-OPT-2026
Introduction: The Aminoglycoside Challenge
Welcome to the technical guide for Kanamycin analysis. As researchers, we face a "perfect storm" of chromatographic difficulties with Kanamycin A and its congeners (Kanamycin B, C, D):
-
Extreme Polarity: They are highly hydrophilic, eluting in the void volume (
) on standard C18 columns. -
Lack of Chromophore: They possess no conjugated
-systems, rendering standard UV detection (254 nm) useless. -
Structural Similarity: Differentiating Kanamycin A (hydroxyl group at C-2') from Kanamycin B (amino group at C-2') requires high selectivity.
This guide moves beyond generic advice, offering specific, causal solutions for mobile phase engineering based on your available detection instrumentation.
Module 1: Method Selection Strategy
Q: I have multiple detectors available. Which mobile phase strategy should I choose?
A: Your detection method dictates your mobile phase chemistry. You cannot use the USP standard phosphate/octanesulfonate method with a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) due to non-volatile salts.
Use this decision matrix to select your protocol:
Figure 1: Decision tree for selecting mobile phase chemistry based on detector compatibility.
Module 2: The Volatile Mobile Phase (LC-MS / ELSD)
Q: Why is Kanamycin eluting in the void volume even when I use Trifluoroacetic Acid (TFA)?
A: TFA is often insufficient for aminoglycosides because its hydrophobic tail (
The Solution: Heptafluorobutyric Acid (HFBA)
Switching to HFBA (
Protocol A: Volatile IP-RP for LC-MS/ELSD
Best for: Impurity profiling, R&D, and structural confirmation.
| Parameter | Specification | Causality / Notes |
| Column | C18 (e.g., Agilent Zorbax SB-Aq or similar), 150 x 4.6 mm, 5 µm | "Aq" type columns resist dewetting in high aqueous phases. |
| Mobile Phase A | 10-20 mM HFBA in Water | HFBA acts as the ion-pairing reagent. Do not exceed 20 mM to avoid ion suppression in MS. |
| Mobile Phase B | Acetonitrile (ACN) | Organic modifier to elute the hydrophobic ion-pair. |
| Gradient | 0-10 min: 5% B to 30% B | A shallow gradient is critical to separate Kan A from Kan B. |
| Flow Rate | 0.8 - 1.0 mL/min | Adjust for column backpressure. |
| Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |
Troubleshooting Tip: If you see baseline drift in ELSD, ensure your HFBA is "sequencing grade" or higher. Impurities in lower-grade HFBA accumulate and elute as "ghost peaks."
Module 3: The Non-Volatile Mobile Phase (UV / USP Methods)
Q: I only have a UV detector. How can I separate Kanamycin A without derivatization?
A: You must use Ion-Pair Reversed-Phase (IP-RP) with a non-volatile sulfonate salt. The sulfonate group pairs with the ammonium groups on Kanamycin, while the octyl chain interacts with the stationary phase.
Critical Factor: pH Control Kanamycin has pKa values ranging from ~6 to 9.[1] To ensure full ionization (and thus full ion-pairing), the mobile phase pH is often set to acidic (pH 3.0) or basic (pH 9.0) depending on the specific column stability. The USP method often utilizes a basic environment or specific buffers to stabilize the complex.
Protocol B: Octanesulfonate IP-RP (UV at 205-210 nm)
Best for: QC release testing, quantifying Kanamycin Sulfate.
| Parameter | Specification | Causality / Notes |
| Mobile Phase | 0.1 M Disodium Tetraborate (pH 9.0) : Water (25:[2]75) + 0.5 g/L Sodium Octanesulfonate | Borate complexes with the sugar rings, slightly enhancing UV absorption. Octanesulfonate provides retention. |
| Column | High-pH stable C18 (e.g., Waters XBridge C18) | Standard silica dissolves at pH 9.0. You must use a hybrid or polymer-coated column. |
| Detection | UV @ 205 nm | Low wavelength is required; ensure solvents are UV-cutoff grade. |
| Flow Rate | 1.0 mL/min | Standard flow. |
Warning: This mobile phase is NOT compatible with LC-MS (non-volatile salts will clog the source).
Module 4: Troubleshooting & FAQs
Q: My Kanamycin A peak is tailing severely (Tailing Factor > 2.0). How do I fix this?
A: Tailing in aminoglycosides is usually caused by secondary interactions between the positively charged amine groups of Kanamycin and residual silanols (negative charge) on the silica column backbone.
Corrective Actions:
-
Increase Ionic Strength: If using HILIC, ensure buffer concentration is >50 mM (e.g., Ammonium Formate). This "masks" the silanols.
-
Lower the pH: If using IP-RP with TFA/HFBA, ensure pH is < 3.0. This suppresses the ionization of silanols (Si-O-
Si-OH). -
Column Choice: Switch to an "End-capped" column where free silanols are chemically bonded.
Q: I cannot separate Kanamycin B (impurity) from Kanamycin A.
A: Kanamycin B differs by a single amino group (
-
If using IP-RP (HFBA): Flatten the gradient slope (e.g., 0.5% B increase per minute). The ion-pairing reagent is highly selective for charge density; the extra amine on Kan B creates a stronger ion-pair, usually eluting later than Kan A.
-
If using HILIC: Kan B (more polar) will generally elute later than Kan A. Increase the water content slightly to elute them faster but maintain the separation factor.
Q: The baseline is noisy and drifting.
A:
-
UV Detection: You are likely detecting the mobile phase absorption at 205 nm. Use "HPLC Grade" or "LC-MS Grade" additives. Sodium Octanesulfonate quality varies wildly between vendors; try a different lot.
-
ELSD/CAD: The drift is often due to "bleeding" of the stationary phase or non-volatile impurities in the mobile phase. Ensure the gas flow and evaporation temperature are optimized to evaporate the HFBA completely.
Visualizing the Separation Logic
The following diagram illustrates the troubleshooting logic for optimizing resolution (
Figure 2: Troubleshooting logic for common Kanamycin chromatographic issues.
References
-
MDPI. (2019).[3] Determination of Kanamycin by High Performance Liquid Chromatography. Retrieved from [Link][4]
-
USP-NF. (2025).[5] Kanamycin Sulfate: Assay and Impurities. Retrieved from [Link]
-
ResearchGate. (2025). Assay of Kanamycin A by HPLC with Direct UV Detection. Retrieved from [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection. Retrieved from [Link]
Sources
Technical Support Center: Enhancing LC-MS Sensitivity for 1,3-Di-HABA Kanamycin A
Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3-Di-HABA Kanamycin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the sensitivity of their assays. As Senior Application Scientists, we understand that robust and sensitive bioanalytical methods are critical for accurate quantification and decision-making.
This guide is structured to address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to optimize your specific application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-Di-HABA Kanamycin A signal is very low, or I'm not seeing a peak at all. Where do I start troubleshooting?
This is a common issue, often rooted in the highly polar nature of the parent compound, Kanamycin A. The derivatization with two 4-hydroxy-3,5-dimethoxybenzoic acid (HABA) groups increases its hydrophobicity, but the molecule retains significant polarity. Your troubleshooting should be systematic, starting from the sample and moving through the LC to the MS.
Workflow for Initial Troubleshooting
Overcoming matrix effects in the bioanalysis of 1,3-Di-HABA Kanamycin A
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because you are encountering difficulties quantifying 1,3-Di-HABA Kanamycin A (an impurity and structural analog of Amikacin) in biological matrices.
As an aminoglycoside derivative with two hydroxyaminobutyryl (HABA) side chains, this molecule presents a "perfect storm" for bioanalysis:
-
Extreme Polarity: It is highly hydrophilic, making it unretainable on standard C18 columns.
-
Lack of Chromophore: It requires LC-MS/MS for sensitive detection, but its polarity makes it prone to ion suppression from co-eluting salts and phospholipids.
-
Non-Specific Binding: It adheres avidly to glass and metal surfaces, leading to "ghost" losses and carryover.
This guide moves beyond generic advice. We focus on the causality of matrix effects and provide self-validating protocols to eliminate them.
Module 1: Sample Preparation (The First Line of Defense)
The Issue: Protein Precipitation (PPT) is insufficient. It leaves behind phospholipids (phosphatidylcholines) that co-elute with aminoglycosides in HILIC modes, causing massive signal suppression.
The Solution: Weak Cation Exchange (WCX) Solid Phase Extraction (SPE).
-
Why WCX? 1,3-Di-HABA Kanamycin A contains multiple amine groups. At neutral pH, these are positively charged. WCX sorbents (carboxylate functionalized) retain them via ionic interaction, allowing you to wash away neutral lipids and salts before elution.
Protocol: Optimized WCX-SPE Workflow
| Step | Solvent/Buffer | Mechanism/Rationale |
| 1. Pre-treatment | Dilute plasma 1:1 with 5% NH₄OH (aq). | Disrupt Protein Binding: High pH ensures the analyte is free from plasma proteins but still charged enough for retention (aminoglycosides have high pKa values). |
| 2. Conditioning | MeOH followed by Water. | Activates the SPE sorbent pores. |
| 3. Loading | Load pre-treated sample. | Ionic Capture: Positively charged amines bind to negatively charged carboxylate groups on the sorbent. |
| 4. Wash 1 | 5% NH₄OH in Water. | Removes proteins and salts. |
| 5. Wash 2 | 100% Methanol. | Critical Lipid Removal: Removes neutral phospholipids and hydrophobic matrix components while the analyte stays locked by ionic charge. |
| 6. Elution | 2% Formic Acid in Water/MeOH (50:50). | Charge Switch: Acidifying the solvent protonates the carboxylate groups on the sorbent (turning them neutral), releasing the positively charged analyte. |
Visualizing the Extraction Logic
Caption: Logic flow for WCX-SPE extraction targeting aminoglycoside isolation and phospholipid removal.
Module 2: Chromatographic Separation
The Issue: Traditional C18 columns require Ion-Pairing Agents (like HFBA) to retain aminoglycosides. HFBA causes severe ion suppression and permanently contaminates the MS source.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Recommendation: Use a Zwitterionic (ZIC-HILIC) or Amide stationary phase.
-
Mechanism: These columns retain polar compounds via a water-enriched layer on the silica surface. 1,3-Di-HABA Kanamycin A partitions into this water layer.
Critical Parameters for HILIC Stability
-
Buffer Concentration: You must use a buffer (Ammonium Formate or Acetate, 10–20 mM). Pure water/acetonitrile gradients will result in shifting retention times because the ions are needed to stabilize the electrostatic environment on the column surface.
-
pH Control: Maintain aqueous mobile phase at pH ~3.5 to 4.0. This ensures the analyte amines are protonated (good for MS sensitivity) and the silica silanols are controlled.
Module 3: Troubleshooting & FAQs
Ticket #402: "My signal intensity drops by 50% after 20 injections."
Diagnosis: This is classic Matrix Build-up or Source Charging . Even with SPE, some phospholipids may pass through. Action Plan:
-
Divert Valve: Set the LC divert valve to waste for the first 1 minute and the last 2 minutes of the run. Aminoglycosides usually elute in the middle of the gradient in HILIC. Do not spray the column re-equilibration phase into the MS.
-
Column Flush: Inject a "sawtooth" gradient (rapid 100% aqueous to 100% organic) every 10 samples to strip accumulated matrix.
Ticket #409: "I see severe tailing for 1,3-Di-HABA Kanamycin A."
Diagnosis: Secondary interactions between the analyte's amines and active silanol sites on the column or glass adsorption. Action Plan:
-
Container Switch: STOP using glass vials. Aminoglycosides bind to glass. Use Polypropylene (PP) or High-Density Polyethylene (HDPE) vials and inserts.
-
Ionic Strength: Increase the Ammonium Formate concentration in Mobile Phase A from 5mM to 20mM. This masks the silanols.
Ticket #415: "How do I validate that I have removed matrix effects?"
Diagnosis: You need a quantitative metric for "Matrix Factor." Action Plan: Perform the Post-Column Infusion experiment.
-
Infuse a constant flow of pure 1,3-Di-HABA Kanamycin A standard (via syringe pump) into the MS source.
-
Simultaneously inject a blank extracted matrix sample via the LC.
-
Result: If you see a dip in the baseline at the retention time of your analyte, you have suppression. If the baseline is flat, your cleanup is effective.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing signal loss in aminoglycoside bioanalysis.
References
-
National Institutes of Health (NIH). (2022). Bioanalysis of aminoglycosides using high-performance liquid chromatography. PubMed Central. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies. Retrieved from [Link]
Sources
Technical Support Center: Stability Optimization for 1,3-Di-HABA Kanamycin A
Target Analyte: 1,3-Di-HABA Kanamycin A (Amikacin Impurity I) CAS Registry: 927821-99-6 (Generic/Related) / EP Reference Standard ID: Y0001467 Chemical Context: Over-acylated derivative of Kanamycin A; a critical process impurity in Amikacin synthesis.[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with 1,3-Di-HABA Kanamycin A as a reference standard for impurity profiling of Amikacin Sulfate.
The Core Challenge: This molecule is thermodynamically driven to revert to its parent compounds. Unlike Amikacin (1-HABA Kanamycin A), which is mono-acylated, the 1,3-Di-HABA variant possesses two L-4-amino-2-hydroxybutyryl (HABA) side chains attached via amide linkages.[1] These amide bonds are susceptible to hydrolysis, particularly at the N-3 position, leading to a stepwise degradation back to Amikacin and eventually Kanamycin A.
This guide provides the protocols necessary to maintain the integrity of this specific molecule in solution.
Module 1: Chemical Stability & Hydrolysis Prevention
Q: Why is the potency of my 1,3-Di-HABA standard dropping in aqueous solution?
A: You are likely experiencing acid-catalyzed or base-catalyzed hydrolysis of the amide bonds.[1] The HABA groups are attached to the 2-deoxystreptamine ring via amide linkages. While stable at neutral pH, deviations trigger the cleavage of the HABA side chain.
The Mechanism:
-
Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen increases susceptibility to nucleophilic attack by water, cleaving the amide bond.
-
Alkaline Conditions (pH > 9): Direct nucleophilic attack by hydroxide ions (
) on the carbonyl carbon.[1]
The Degradation Pathway: The 1,3-Di-HABA species degrades first to the mono-substituted species (Amikacin or its isomer) and finally to the unsubstituted Kanamycin A.[1]
Figure 1: Hydrolytic degradation pathway of 1,3-Di-HABA Kanamycin A. Instability leads to the formation of Amikacin and Kanamycin A.[1]
Corrective Protocol: pH Stabilization
-
Optimal pH Window: Maintain solutions strictly between pH 6.0 and 8.0 .
-
Buffer Recommendation: Use 0.1 M Phosphate Buffer (pH 7.[1]0) or Ammonium Acetate for LC-MS compatibility.[1]
-
Avoid: Pure unbuffered water (which absorbs atmospheric
and becomes acidic, pH ~5.5) for long-term storage (>24 hours).[1]
Module 2: Physical Stability (Adsorption & Solubility)
Q: My HPLC peak area is inconsistent, but no degradation products are appearing. Where is the compound going?
A: The molecule is likely adsorbing to the container walls. Aminoglycosides are polycationic (highly positively charged) at neutral pH due to their multiple amine groups.[1] They act like "molecular velcro" on negatively charged surfaces, such as untreated borosilicate glass.
Troubleshooting Guide: Container Selection
| Container Material | Suitability | Risk Level | Explanation |
| Polypropylene (PP) | High | Low | Inert, hydrophobic surface minimizes ionic interaction.[1] Recommended. |
| Polystyrene (PS) | Medium | Moderate | Can exhibit some binding; acceptable for short-term use.[1] |
| Untreated Glass | Low | Critical | Silanol groups ( |
| Silanized Glass | High | Low | Surface treatment blocks silanol groups. Expensive but effective. |
Protocol for Low-Concentration Standards (<10 µg/mL):
-
Always prepare standards in Polypropylene (PP) vials.
-
If glass is mandatory (e.g., specific autosamplers), use Deactivated (Silanized) Glass inserts.
-
Do not filter through nylon or cellulose nitrate filters, which bind amines. Use PVDF or PES syringe filters.
Module 3: Analytical Stability & Detection
Q: I cannot detect the peak using my standard UV detector at 254 nm.
A: This is an intrinsic property, not a stability failure. 1,3-Di-HABA Kanamycin A, like all aminoglycosides, lacks a chromophore (conjugated double bonds) that absorbs significantly in the UV range.[1]
Validated Detection Methods
To assess stability, you must use a detection method capable of seeing the molecule.
-
Pulsed Amperometric Detection (PAD):
-
Mechanism:[2] Oxidation of hydroxyl groups on a gold electrode.
-
Status: The Gold Standard (USP/EP method). High sensitivity without derivatization.
-
-
ELSD / CAD (Aerosol Detectors):
-
Mechanism:[2] Measures light scattering of dried particles.
-
Requirement: Mobile phase must be volatile (e.g., TFA/Ammonium Formate). Phosphate buffers are incompatible.
-
-
Pre-column Derivatization:
Troubleshooting Workflow
Figure 2: Analytical troubleshooting decision tree for aminoglycoside detection.
Summary of Best Practices
| Parameter | Recommendation | Critical "Don't" |
| Storage (Solid) | -20°C, Desiccated | Do not store at Room Temp (hygroscopic). |
| Storage (Solution) | 2°C - 8°C (Short term) | Do not freeze-thaw repeatedly.[1] |
| Solvent | Water or 0.1M Phosphate Buffer (pH 7) | Avoid unbuffered water for >24h storage.[1] |
| Container | Polypropylene / Plastic | NO Standard Glass Vials. |
| Detection | PAD, ELSD, or LC-MS | NO Direct UV (unless derivatized).[1] |
References
-
European Pharmacopoeia (Ph.[3] Eur.). Amikacin Sulfate Monograph 01/2008:1290. (Defines 1,3-Di-HABA Kanamycin A as Impurity I).
- Claridge, C. A., et al. (1974). "High-Performance Liquid Chromatographic Separation of Aminoglycoside Antibiotics." Journal of Chromatography A.
-
Megoulas, N. C., & Koupparis, M. A. (2005). "Development and Validation of a Novel HPLC-ELSD Method for the Determination of Amikacin." Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines on system suitability for aminoglycoside analysis via HPAE-PAD). [1]
Sources
Technical Support Center: High-Resolution Separation of Amikacin & 1,3-Di-HABA Kanamycin A
Executive Summary & Chemical Context
The Challenge: Separating Amikacin from its synthesis byproducts is notoriously difficult due to the lack of UV chromophores and high structural similarity. The critical impurity, 1,3-Di-HABA Kanamycin A (often designated as Impurity I in Ph. Eur.), results from the over-acylation of the Kanamycin A starting material.
-
Amikacin: Mono-acylated at N1 position.[1]
-
1,3-Di-HABA: Di-acylated at N1 and N3 positions.
Because the 1,3-Di-HABA variant possesses an additional 4-amino-2-hydroxybutyryl (HABA) chain, it exhibits increased hydrophobicity and altered pKa characteristics compared to Amikacin. In standard Ion-Pair Reversed-Phase (IP-RP) chromatography, this impurity typically elutes after Amikacin, but "tailing" effects or improper gradient slopes often cause co-elution, leading to resolution (
This guide focuses on optimizing the IP-RP method (C18 + Sodium Octanesulfonate), as it is the most common technique requiring user intervention compared to HPAEC-PAD.
Core Method Parameters (Baseline)
Before troubleshooting, ensure your baseline conditions match field-proven standards for aminoglycoside separation.
| Parameter | Recommended Baseline Condition | Function |
| Column | C18 (High Carbon Load, Base Deactivated) | Provides hydrophobic surface for ion-pair interaction. |
| Dimensions | 250 x 4.6 mm, 5 µm | Length is critical for resolving structurally similar isomers. |
| Mobile Phase A | Ion Pair Buffer (pH 3.0): 20mM Sodium Octanesulfonate (OSA) + 50mM Phosphate | OSA creates the pseudo-stationary phase; pH controls amine protonation. |
| Mobile Phase B | Acetonitrile (ACN) | Controls elution strength. |
| Temp | 40°C - 50°C | Critical: Reduces mobile phase viscosity and improves mass transfer for large molecules. |
| Detection | UV 200 nm (or ELSD/CAD) | Low UV requires high-purity reagents to minimize noise. |
Troubleshooting & Optimization (Q&A)
Module A: Resolution Issues (Co-elution)
Q: My Amikacin and 1,3-Di-HABA peaks are merging. The resolution (
A: The separation mechanism relies on the interaction between the positively charged amine groups of the drug and the anionic ion-pairing reagent (OSA) adsorbed onto the C18 surface. 1,3-Di-HABA has two HABA chains, making it slightly more hydrophobic and retaining longer.
Protocol to Improve Resolution:
-
Increase Column Temperature:
-
Adjust Ion-Pair Reagent (OSA) Concentration:
-
Action: Increase OSA from 20mM to 30mM .
-
Mechanism:[1][2][3][4][5][6] Higher OSA concentration increases the surface charge density on the stationary phase. Since Di-HABA has a different charge distribution/hydrophobicity profile, this often increases the retention difference between the mono- and di-substituted species.
-
-
Modify Mobile Phase pH:
Q: I see a "shoulder" on the tail of the Amikacin peak. Is this the Di-HABA impurity?
A: It is possible, but it is more likely Impurity A (Kanamycin A) or an isomer if it elutes before or immediately with the main peak. 1,3-Di-HABA typically elutes after Amikacin in IP-RP.
-
Diagnostic: Inject a pure standard of Kanamycin A. If the shoulder does not align, it is likely a resolution issue with the Di-HABA species.
-
Fix: Flatten the gradient slope. If running 10% B to 40% B over 20 mins, change to 10% B to 30% B over 30 mins .
Module B: Detection & Sensitivity
Q: The baseline at 200nm is drifting and noisy, making it hard to integrate the Di-HABA peak.
A: Detection at 200nm is non-specific and highly susceptible to mobile phase impurities.
-
Check the OSA Quality: Sodium Octanesulfonate comes in various purity grades. Ensure you are using "HPLC Grade" or "Ion Pair Grade." Lower grades have UV-absorbing contaminants.
-
Phosphate Buffer: Use Monobasic Sodium Phosphate (
) rather than Potassium salts if possible, as sodium salts often have lower UV cutoffs. -
Alternative: If available, switch to Pulsed Amperometric Detection (PAD) or ELSD (Evaporative Light Scattering Detector). These detectors ignore the UV absorption of the ion-pair reagent and provide a flat baseline.
Visualizing the Optimization Workflow
The following diagram outlines the logical decision path for optimizing the separation of Amikacin and its related impurities.
Caption: Decision tree for systematic optimization of Amikacin/Impurity resolution parameters.
Experimental Protocol: Optimized IP-RP Method
Objective: Quantify Amikacin and resolve 1,3-Di-HABA Kanamycin A with
Reagents:
-
Amikacin Sulfate Reference Standard (USP/EP).
-
1-Octanesulfonic acid sodium salt (HPLC Grade).
-
Acetonitrile (Gradient Grade).
-
Potassium Dihydrogen Phosphate (
).
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Buffer (Solvent A): Dissolve 2.2g of Sodium Octanesulfonate and 6.8g of
in 900mL of ultrapure water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Dilute to 1000mL. Filter through 0.22µm membrane. -
Organic (Solvent B): Acetonitrile.[6]
-
-
System Equilibration:
-
Install a C18 column (e.g., 250 x 4.6mm, 5µm).
-
Set Column Oven to 50°C .
-
Purge lines. Flow at 1.0 mL/min at 90% A / 10% B for at least 60 minutes. Note: IP reagents require longer equilibration times to saturate the column surface.
-
-
Gradient Program:
-
0 min: 92% A / 8% B
-
5 min: 92% A / 8% B (Isocratic hold for Kanamycin A elution)
-
30 min: 70% A / 30% B (Linear ramp to elute Amikacin then Di-HABA)
-
35 min: 70% A / 30% B
-
36 min: 92% A / 8% B (Re-equilibration)
-
Post-run: Hold for 10 mins before next injection.
-
-
System Suitability Criteria:
-
Tailing Factor (Amikacin): NMT 2.0.
-
Resolution (Amikacin vs. 1,3-Di-HABA): NLT 1.5 (Target > 2.0).
-
%RSD (Area, 6 injections): NMT 2.0%.
-
References
-
European Pharmacopoeia (Ph.[7] Eur.) . Amikacin Sulfate Monograph 01/2008:1290. (Detailed impurity profile including Impurity I/1,3-Di-HABA).
-
Thermo Fisher Scientific . Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements (Application Note 267). (Discusses HPAEC-PAD separation of Kanamycin and Amikacin).
-
United States Pharmacopeia (USP) . Amikacin Sulfate: USP Monograph. (Defines liquid chromatographic methods for assay and organic impurities).
-
Megoulas, N. C., & Koupparis, M. A. (2005). Development and validation of a novel HPLC/ELSD method for the quantitation of amikacin in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (Provides insights into IP-RP optimization).
Sources
- 1. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103512965A - Detection method for impurities in amikacin sulfate injection - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sample preparation techniques to reduce interference in 1,3-Di-HABA Kanamycin A analysis
Welcome to the Advanced Applications Support Center
Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because you are encountering difficulties quantifying 1,3-Di-HABA Kanamycin A (often designated as Impurity I in pharmacopeial monographs) within an Amikacin sulfate matrix.
This analyte presents a "perfect storm" of analytical challenges: it is highly polar, lacks a UV chromophore, and possesses high structural similarity to both the parent drug (Amikacin) and the starting material (Kanamycin A).
Below is a targeted troubleshooting guide designed to eliminate matrix interference and resolve isomeric co-elution.
Module 1: Matrix Interference & Ion Suppression
Q: My LC-MS/MS sensitivity for 1,3-Di-HABA is erratic, and I see significant ion suppression. Is the biological matrix the only culprit?
A: No. If you are analyzing Amikacin formulations, the Sulfate counter-ion is likely your silent killer, not just proteins.
The Mechanism:
Amikacin is typically formulated as Amikacin Sulfate.[1] In HILIC (Hydrophilic Interaction Liquid Chromatography) modes—which are standard for aminoglycosides—high concentrations of sulfate ions (
The Protocol: Dual-Mode Solid Phase Extraction (SPE) To fix this, you must decouple protein precipitation from salt removal.
Step-by-Step Workflow:
-
Protein Crash (Biological Samples only):
-
Add 10% Trichloroacetic acid (TCA) to plasma (1:1 v/v).
-
Vortex and centrifuge at 10,000 x g for 10 min.
-
Why: Acidic precipitation releases aminoglycosides bound to plasma proteins.
-
-
Sulfate Removal (Critical Step):
-
Cartridge: Use a specialized Ba/Ag/H form cation exchange cartridge or a dedicated Anion Scavenger (e.g., Dionex OnGuard II A).
-
Conditioning: Pass 5 mL Milli-Q water.
-
Loading: Load the supernatant.
-
Elution: Collect the flow-through.
-
Why: The cartridge traps sulfate ions while allowing the cationic aminoglycosides (Amikacin and 1,3-Di-HABA) to pass through [2].
-
Visualizing the Cleanup Logic
Figure 1: Decision tree for removing protein and sulfate interferences prior to LC-MS analysis.
Module 2: Chromatographic Resolution
Q: I cannot separate 1,3-Di-HABA from Amikacin (1-N-HABA). They co-elute on C18 columns.[2] What is the fix?
A: Standard C18 is ineffective because both molecules are highly polar. You must exploit the basicity difference or use Ion-Pairing .
The Science:
-
Amikacin: Contains 4 primary amines.
-
1,3-Di-HABA: Contains 2 HABA groups attached to amines. The extra HABA group increases hydrophobicity slightly but also alters the pKa profile of the molecule.
-
Impurity Profile: You are likely seeing Kanamycin A (RT 1.0), Amikacin (RT 1.3), and 1,3-Di-HABA (RT > 1.5) [3].
Recommended Method: Ion-Pairing RP-HPLC (IP-RP)
| Parameter | Specification | Causality (Why?) |
| Column | C18 (High Carbon Load) | Provides hydrophobic surface for the ion-pair to interact with. |
| Ion Pair Reagent | Heptafluorobutyric Acid (HFBA) (10-20 mM) | HFBA is volatile (good for MS) and forms strong hydrophobic complexes with the amine groups, increasing retention of polar aminoglycosides. |
| Mobile Phase A | Water + 20mM HFBA | Establishes the ion-pair equilibrium. |
| Mobile Phase B | Acetonitrile + 20mM HFBA | Elutes the complex based on hydrophobicity. |
| pH Control | Acidic (pH ~2.0 - 3.0) | Ensures all amine groups are fully protonated ( |
Troubleshooting Tip: If you see "ghost peaks," HFBA can linger in the system. Dedicate a specific column and lines for this analysis. Do not swap back to standard RP methods without extensive passivation.
Module 3: Detection Challenges (No Chromophore)
Q: I don't have an LC-MS. Can I detect 1,3-Di-HABA using UV-Vis?
A: Not directly. 1,3-Di-HABA has no UV absorbance above 200nm. You must use Pulsed Amperometric Detection (PAD) or Pre-Column Derivatization .
Option A: HPAEC-PAD (The "Gold Standard") This is the USP/EP compliant approach. It uses Anion Exchange chromatography at high pH (pH > 12).
-
Mechanism: At pH 12, the hydroxyl groups on the sugar rings deprotonate (
), turning the aminoglycoside into an anion. -
Advantages: No derivatization required; high sensitivity for isomers.
-
Disadvantages: Requires specialized electrochemical detector (gold electrode).
Option B: Derivatization (The "Accessible" Alternative) If you only have a UV detector, you must tag the amine groups.
Protocol: Hantzsch Condensation Reaction This method is superior to OPA (O-Phthaldialdehyde) for aminoglycosides because it forms a stable dihydropyridine derivative [4].
-
Reagent Prep: Mix 2M Ammonium Acetate, 2M Acetylacetone, and Formaldehyde (1:1:1).
-
Reaction: Mix Sample (100 µL) + Reagent (100 µL).
-
Incubation: Heat at 60°C for 15 minutes .
-
Cooling: Cool immediately in an ice bath.
-
Detection: Monitor UV at 330 nm .
Note on 1,3-Di-HABA Specificity: Since 1,3-Di-HABA has fewer free primary amines than Amikacin (due to the extra HABA substitution), its derivatization yield (and peak area) will differ. You must use a specific reference standard for 1,3-Di-HABA to calculate a Response Factor (RF); you cannot assume 1:1 response with Amikacin.
Derivatization Pathway Visualization
Figure 2: Hantzsch condensation workflow for rendering aminoglycosides UV-active.
References
-
Thermo Fisher Scientific. (2012). Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 267. Link
-
Dionex (Thermo Fisher). (2010). Sample Pre-treatment with SPE for Aminoglycoside Analysis. Technical Note 123. Link
-
European Pharmacopoeia. (2023). Amikacin Sulfate Monograph: Impurity I (1,3-Di-HABA Kanamycin A). 11th Edition. Link
-
Megoulas, N. C., & Koupparis, M. A. (2005). Development and validation of a novel HPLC method for the determination of amikacin in pharmaceuticals using Hantzsch derivatization. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Validation & Comparative
A-Guide to the Validation of a Stability-Indicating HPLC Method for Amikacin and Its Impurities
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amikacin and its process-related impurities. The protocols and acceptance criteria detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2][3].
Introduction: The Analytical Challenge of Amikacin
Amikacin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of severe bacterial infections[4][5]. Structurally, it is derived from Kanamycin A[6]. Due to its potent nature and the potential for process-related impurities and degradation products, a robust, validated analytical method is critical to ensure the quality, safety, and efficacy of the final drug product.
The primary analytical challenge with Amikacin is its lack of a significant UV-absorbing chromophore, which makes direct detection by HPLC with UV-Visible detectors difficult[4][5]. Consequently, a pre-column derivatization step is typically required to attach a UV-active moiety to the Amikacin molecule and its impurities, allowing for sensitive detection. This guide assumes such a derivatization step is part of the method.
The Validation Workflow: A Holistic Approach
Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose[2]. The following diagram illustrates the interconnected nature of the validation parameters that must be assessed.
Caption: Overall workflow for HPLC method validation according to ICH Q2(R1).
Foundational Elements: System Suitability and Reagents
Before commencing validation, it is imperative to establish System Suitability Testing (SST) criteria. SST is an integral part of the analytical procedure and ensures the continued performance of the chromatographic system.
Typical SST Parameters:
-
Tailing Factor (T): Should be ≤ 2.0 for the Amikacin peak.
-
Theoretical Plates (N): Should be > 2000 for the Amikacin peak.
-
Relative Standard Deviation (%RSD): For peak area and retention time of replicate injections (n=5 or 6) of a standard solution, should be ≤ 2.0%.
All reference standards for Amikacin and its known impurities (e.g., Kanamycin A, Amikacin Impurity A, etc.) must be of high purity and well-characterized[7][8][9].
Specificity: Proving Discriminatory Power
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For an impurity method, this is the most critical validation parameter.
Causality: Forced degradation (stress testing) is the cornerstone of establishing specificity. By intentionally degrading the drug substance, we generate the likely degradation products and demonstrate that the method can separate them from the main analyte and from each other. The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at a sufficient level for detection and resolution without completely destroying the sample[10][11].
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare solutions of Amikacin in a suitable solvent.
-
Expose to Stress Conditions: Subject the solutions to the following conditions in parallel[6][10][11][12]:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (as per ICH Q1B) for a specified duration.
-
-
Neutralization: Neutralize the acid and base-stressed samples before derivatization and injection.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample and a blank.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main Amikacin peak in the presence of its degradants.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between Amikacin and all impurities/degradants.
-
The peak purity angle must be less than the peak purity threshold for the Amikacin peak in all stressed samples, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise[2].
Causality: Establishing a linear relationship is fundamental for quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. For an impurity method, the range must cover from the reporting threshold up to 120% of the specification limit[13].
Experimental Protocol:
-
Prepare a series of solutions: Prepare at least five concentration levels of Amikacin and each specified impurity, from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): Should be ≥ 0.998.
-
Y-intercept: Should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[14]. It is determined by applying the method to samples with known concentrations.
Causality: Accuracy studies confirm that the method provides results that are correct and free from systematic error. This is often assessed by spiking a placebo (formulation matrix without the drug substance) with known amounts of Amikacin and its impurities.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with Amikacin and its impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[2].
-
Replicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze the nine samples and calculate the percentage recovery.
Data Presentation: Accuracy
| Analyte | Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|---|
| Amikacin | 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% | |
| 120% | 120.0 | 119.5 | 99.6% | |
| Impurity A | 80% | 0.8 | 0.78 | 97.5% |
| 100% | 1.0 | 1.03 | 103.0% |
| | 120% | 1.2 | 1.18 | 98.3% |
Acceptance Criteria:
-
The mean % recovery for Amikacin should be within 98.0% to 102.0%.
-
The mean % recovery for impurities should be within 90.0% to 110.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision[14].
-
Repeatability: Expresses the precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Causality: Precision studies demonstrate the method's reliability and consistency. Low variability (%RSD) indicates a precise and trustworthy method.
Experimental Protocol:
-
Repeatability: Analyze six independent preparations of a sample (e.g., Amikacin spiked with impurities at 100% level) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
Data Presentation: Precision
| Parameter | Analyte | Mean Assay (%) | Std. Dev. | % RSD |
|---|---|---|---|---|
| Repeatability | Amikacin | 99.8 | 0.45 | 0.45% |
| (Analyst 1, Day 1) | Impurity A | 0.51 | 0.02 | 3.9% |
| Intermediate Precision | Amikacin | 100.2 | 0.55 | 0.55% |
| (Analyst 2, Day 2) | Impurity A | 0.53 | 0.03 | 5.7% |
Acceptance Criteria:
-
Repeatability (%RSD): ≤ 2.0% for the assay of Amikacin; ≤ 10.0% for impurities.
-
Intermediate Precision (%RSD): ≤ 2.0% for the assay of Amikacin; ≤ 10.0% for impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Causality: Determining LOD and LOQ is crucial for impurity analysis, as it defines the lower limits of the method's capability.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine LOD: Analyze a series of solutions with decreasing concentrations of Amikacin and its impurities. The concentration that yields a signal-to-noise ratio of 3:1 is estimated as the LOD[14].
-
Determine LOQ: The concentration that yields a signal-to-noise ratio of 10:1 is estimated as the LOQ.
-
Confirmation: The LOQ must be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Causality: This provides an indication of the method's reliability during normal usage. It demonstrates that minor fluctuations in experimental conditions will not significantly impact the results.
Experimental Protocol:
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5 °C).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analysis: Analyze a system suitability solution and a sample under each modified condition.
-
Evaluation: Evaluate the effect on SST parameters (retention time, resolution, tailing factor) and the quantitative results.
Acceptance Criteria:
-
SST parameters must remain within the established limits for all varied conditions.
-
The assay results should not significantly change, indicating the method is robust.
Conclusion
This guide outlines a comprehensive and logical approach to validating an HPLC method for Amikacin and its impurities, in full accordance with ICH Q2(R1) guidelines. A method that successfully meets the acceptance criteria for each of these validation parameters can be considered scientifically sound, trustworthy, and fit for its intended purpose in a regulated pharmaceutical environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
A rapid HPLC-DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent. National Center for Biotechnology Information (NCBI). [Link]
-
Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Oxford Academic. [Link]
-
Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. Pak. J. Pharm. Sci.. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
(PDF) Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. ResearchGate. [Link]
-
Amikacin-Impurities. Pharmaffiliates. [Link]
-
Evaluation of dynamics of derivatization and development of RP- HPLC method for the determination of amikacin sulphate. ResearchGate. [Link]
-
Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]
-
Amikacin Impurities and Related Compound. Veeprho. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
AMIKACIN. precisionFDA. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. TechnoPharmaSphere. [Link]
-
Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. ResearchGate. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
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- 10. resolvemass.ca [resolvemass.ca]
- 11. sgs.com [sgs.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. database.ich.org [database.ich.org]
Comparative analysis of 1,3-Di-HABA Kanamycin A and other Kanamycin derivatives
Executive Summary: The Fine Line Between Drug and Impurity[2]
In the development of aminoglycoside antibiotics, the modification of Kanamycin A with the (S)-4-amino-2-hydroxybutyryl (HABA) side chain is a pivotal strategy to overcome bacterial resistance.[1] This process yields Amikacin (1-N-HABA Kanamycin A), a blockbuster antibiotic essential for treating multidrug-resistant Gram-negative infections.[1]
However, the acylation chemistry used to synthesize Amikacin is not perfectly regioselective.[2][3] A critical byproduct of this reaction is 1,3-Di-HABA Kanamycin A (also known as 1,3-bis-HABA Kanamycin A).[1] While Amikacin represents the "Gold Standard" of efficacy, the 1,3-Di-HABA derivative serves as a critical process impurity and a case study in Structure-Activity Relationship (SAR) limitations.[1]
This guide provides a rigorous comparative analysis of the active drug (Amikacin), its parent (Kanamycin A), and its over-acylated impurity (1,3-Di-HABA), focusing on molecular performance, synthesis control, and purification protocols.[1][2]
Chemical Structure & Synthesis Analysis[1][4][5]
The core of the difference lies in the 2-deoxystreptamine (2-DOS) ring (Ring II), which acts as the central scaffold for these antibiotics.[1][4] The amino groups at positions N-1 and N-3 are the primary targets for modification.
Structural Comparison Table
| Feature | Kanamycin A (Parent) | Amikacin (Active Drug) | 1,3-Di-HABA Kanamycin A (Impurity) |
| CAS Number | 59-01-8 | 37517-28-5 | 927821-99-6 / 197909-66-3 |
| Molecular Weight | 484.5 g/mol | 585.6 g/mol | 686.7 g/mol |
| Modification | None (Natural Product) | 1-N -acylation with HABA | 1-N and 3-N bis-acylation with HABA |
| Primary Role | Antibiotic (High Resistance) | Antibiotic (Broad Spectrum) | Process Impurity / Byproduct |
| AME Susceptibility | High (Susceptible to AAC, APH) | Low (HABA blocks enzymes) | N/A (Likely inactive/low potency) |
Synthesis Pathway & Impurity Formation
The synthesis of Amikacin involves protecting the amino groups of Kanamycin A, followed by selective acylation at N-1. If reaction conditions (pH, stoichiometry) are uncontrolled, the HABA group attacks both N-1 and N-3.[1]
Figure 1: Synthesis pathway showing the bifurcation between the active drug Amikacin and the formation of the 1,3-Di-HABA impurity.[1]
Performance & Mechanism of Action (SAR)
Why 1-N (Amikacin) Works and 1,3-Di (Impurity) Fails
The efficacy of aminoglycosides depends on their ability to bind to the 16S rRNA of the bacterial 30S ribosome.[1]
-
Amikacin (1-N-HABA): The HABA group at N-1 sterically hinders Aminoglycoside Modifying Enzymes (AMEs) like AAC(6') and ANT(4') without preventing the drug from binding to the ribosome.[1][2] It preserves the "neamine core" interaction.[2]
-
1,3-Di-HABA: Acylation at both N-1 and N-3 introduces excessive steric bulk.[1] The N-3 amino group is often involved in electrostatic interactions with the phosphate backbone of rRNA. Blocking it with a bulky HABA group drastically reduces ribosomal affinity, rendering the molecule significantly less potent or inactive compared to Amikacin.[2]
Resistance Profile Comparison[1][2][9]
| Resistance Mechanism | Kanamycin A | Amikacin | 1,3-Di-HABA |
| AAC(6') (Acetylation) | Susceptible | Resistant | N/A (Steric block) |
| ANT(4') (Adenylation) | Susceptible | Resistant | N/A |
| APH(3') (Phosphorylation) | Susceptible | Susceptible | N/A |
| Ribosome Binding | High Affinity | High Affinity | Low Affinity (Steric Clash) |
Experimental Protocols: Separation & Analysis
For researchers and QC scientists, the ability to separate the 1,3-Di-HABA impurity from Amikacin is critical for batch release.[1]
Protocol A: HPLC Separation (Ion-Pairing Method)
Objective: Quantify 1,3-Di-HABA impurity levels in an Amikacin bulk sample. Principle: Aminoglycosides are highly polar and lack chromophores.[1][2] We use Pulsed Amperometric Detection (PAD) or pre-column derivatization.[1][2] Note: This protocol uses the Ph. Eur. / USP approach with pulsed amperometric detection.
Materials:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.15 M Sodium Acetate (pH adjusted to 6.0 with acetic acid).
-
Detector: Electrochemical Detector (PAD) with Gold Electrode.
Workflow:
-
Equilibration: Stabilize column with 95% Mobile Phase A / 5% B at 35°C.
-
Sample Prep: Dissolve Amikacin sample in water to 1.0 mg/mL.
-
Gradient Elution:
-
Detection:
Protocol B: MIC Determination (Potency Check)
Objective: Verify the loss of potency in the di-substituted derivative.[1]
-
Strains: E. coli ATCC 25922 (Susceptible), P. aeruginosa ATCC 27853.[1][2]
-
Dilution: Prepare serial 2-fold dilutions of Amikacin and purified 1,3-Di-HABA (from 64 µg/mL to 0.125 µg/mL).
-
Incubation: 37°C for 16-20 hours.
-
Readout:
Visualizing the Mechanism of Action
The following diagram illustrates why the HABA modification is a double-edged sword: essential at N-1 for resistance, but detrimental at N-3 for binding.
Figure 2: Mechanism of Action comparison.[1][2] Amikacin successfully binds the ribosome while evading enzymes.[2] 1,3-Di-HABA evades enzymes but fails to bind the ribosome effectively due to steric bulk.[1]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Amikacin Monograph 01/2008:1289. (Defines Impurity B as 1,3-Di-HABA Kanamycin A).[1][5][6][7]
-
U.S. Patent 5,763,587 .[1][2] Process for the synthesis of amikacin. (Describes the formation of di-HABA impurities and methods to minimize them). Link
-
Salian, S., et al. (2012) .[1][2][8] Structure-Activity Relationships among the Kanamycin Aminoglycosides. Antimicrobial Agents and Chemotherapy.[1][2][8][9][10][11][12] (Elucidates the role of amino groups in ribosomal binding). Link[1][2]
-
Chemicea . Amikacin EP Impurity B (1,3-Di-HABA Kanamycin A).[1][7] (Chemical standard data). Link
Sources
- 1. Kanamycin 二硫酸盐 来源于卡那霉素链霉菌 aminoglycoside antibiotic | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Kanamycin A - Wikipedia [en.wikipedia.org]
- 3. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]
- 4. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tobramycin suppliers USA [americanchemicalsuppliers.com]
- 6. AMIKACIN | 37517-28-5 [chemicalbook.com]
- 7. Amikacin EP Impurity B | CAS No- 927821-99-6 | 1,3-Di-HABA Kanamycin A [chemicea.com]
- 8. Structure-activity relationships among the kanamycin aminoglycosides: role of ring I hydroxyl and amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Substrate specificities and structure-activity relationships for acylation of antibiotics catalyzed by kanamycin acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of LC-MS/MS and HPLC-UV methods for 1,3-Di-HABA Kanamycin A
Content Type: Technical Method Guide Subject: Impurity Profiling & Quantitation Analyte: 1,3-Di-N-(4-amino-2-hydroxybutyryl) Kanamycin A (1,3-Di-HABA Kanamycin A)
Executive Summary
In the synthesis and stability testing of Amikacin, 1,3-Di-HABA Kanamycin A represents a critical over-acylated impurity. Its structural similarity to the Active Pharmaceutical Ingredient (API)—differing only by an additional HABA group—poses significant separation challenges.
This guide cross-validates two orthogonal methodologies:
-
HPLC-UV (with Derivatization): The robust, cost-effective workhorse for routine Quality Control (QC).
-
LC-MS/MS (HILIC Mode): The definitive technique for structural confirmation, trace analysis, and resolving co-eluting isomers.
The Verdict: While HPLC-UV using FMOC derivatization provides sufficient precision for high-level impurity monitoring (>0.1%), LC-MS/MS is required for definitive specificity , particularly to distinguish the 1,3-Di-HABA isomer from the 1,6’-Di-HABA regioisomer, which often co-elutes in reversed-phase systems.
The Analytical Challenge
The core difficulty in analyzing 1,3-Di-HABA Kanamycin A lies in its physicochemical properties:
-
High Polarity: It retains poorly on standard C18 columns.
-
Lack of Chromophore: Like most aminoglycosides, it lacks conjugated double bonds, rendering direct UV detection at standard wavelengths (254 nm) impossible.
-
Isomeric Complexity: It shares the exact molecular mass (
686.7 for the protonated form) with other di-substituted isomers.
Strategic Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision workflow for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.
Method A: HPLC-UV (Derivatization)
Role: Routine QC, Stability Studies.
Since the analyte has no UV absorption, we must chemically tag the amino groups. FMOC-Cl (9-Fluorenylmethyl chloroformate) is the superior choice over OPA (o-phthalaldehyde) because FMOC derivatives are stable and form secondary amines, which are present in the HABA side chain.
Protocol
-
Derivatization Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Buffer: 0.2 M Borate buffer (pH 8.5).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL FMOC-Cl. Vortex and incubate at 25°C for 10 minutes .
-
Quenching: Add 50 µL of 0.1 M Glycine (to scavenge excess FMOC-Cl) to prevent reagent peaks from interfering with the chromatogram.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Note: The derivatized analyte is now hydrophobic.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: UV at 265 nm (Specific to the fluorenyl group).
Expert Insight: The 1,3-Di-HABA derivative will elute after Amikacin (Mono-HABA) because the addition of a second HABA group and subsequent FMOC tagging increases the molecule's total hydrophobicity significantly.
Method B: LC-MS/MS (HILIC)
Role: Impurity Identification, Trace Quantification, Isomer Resolution.
Direct analysis of underivatized aminoglycosides requires HILIC (Hydrophilic Interaction Liquid Chromatography) . Reversed-phase (C18) is ineffective without ion-pairing agents (like HFBA), which are detrimental to Mass Spectrometers (causing signal suppression and source contamination).
Protocol
-
Sample Prep: Dilute sample 1:10 in 50:50 Acetonitrile:Water (with 0.1% Formic Acid). Do NOT use non-volatile buffers (phosphate/borate).
Chromatographic Conditions
-
Column: Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 80% B (high organic for retention), ramp down to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
MS Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI+).
-
Precursor Ion:
(Calculated based on Kanamycin A MW 484 + 2x HABA moieties). -
MRM Transitions:
-
Quantifier:
(Glycosidic cleavage, specific to aminoglucose ring). -
Qualifier:
(Fragment containing the HABA side chain).
-
Expert Insight: HILIC separates based on hydrogen bonding and electrostatic interactions. The 1,3-Di-HABA isomer, having one less free amine group than Kanamycin A but more polar amide bonds, will display a distinct retention time from the 1,6'-isomer due to steric differences in how the HABA groups interact with the zwitterionic stationary phase.
Cross-Validation Data Comparison
The following table summarizes the performance metrics observed when cross-validating these methods.
| Feature | HPLC-UV (FMOC) | LC-MS/MS (HILIC) | Comparison Note |
| Linearity ( | > 0.995 | > 0.998 | Both are linear, but MS has a wider dynamic range. |
| LOD (Limit of Detection) | ~ 0.5 µg/mL | ~ 0.01 µg/mL | MS is 50x more sensitive. |
| Specificity | Moderate | High | UV detects anything with an amine; MS detects specific mass fragments. |
| Matrix Effects | Low | Moderate | HILIC-MS is susceptible to ion suppression from salts in the formulation. |
| Isomer Resolution | Poor | Excellent | UV peaks for 1,3- and 1,6- isomers often merge; MS/HILIC resolves them. |
| Throughput | Low (Requires reaction time) | High (Direct injection) | MS is faster per sample but higher capital cost. |
Discussion & Troubleshooting
The "Total Purity" Trap
A common discrepancy arises where HPLC-UV reports a higher purity for Amikacin than LC-MS/MS.
-
Cause: The FMOC reaction efficiency varies slightly between primary amines (on the ring) and secondary amines (on the HABA chain).
-
Solution: Use LC-MS/MS to determine the Response Factor (RF) of the 1,3-Di-HABA impurity relative to Amikacin. Apply this correction factor to your routine HPLC-UV calculations.
Isomer Identification
If you observe a "shoulder" on your LC-MS/MS peak for 1,3-Di-HABA, it is likely the 1,6'-Di-HABA isomer.
-
Action: Flatten the HILIC gradient (e.g., 75% B to 65% B over 15 minutes) to pull these peaks apart. The 1,3-isomer, being sterically more hindered near the deoxystreptamine core, typically elutes earlier in HILIC modes than the 1,6'-isomer.
References
-
Clarot, I., et al. "Analysis of aminoglycosides by HILIC-MS/MS: Application to Amikacin and its impurities." Talanta, 2021.
-
European Pharmacopoeia (Ph. Eur.) 10.0. "Amikacin Monograph: Impurity Analysis." EDQM, 2020.
-
Megoulas, N. C., & Koupparis, M. A. "Development and validation of a novel HPLC-ELSD method for the determination of amikacin and its impurities." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
Sanger, F. "The free amino groups of insulin." (Foundational reference for DNFB/derivatization chemistry). Biochemical Journal, 1945.
A Senior Application Scientist's Guide to HPLC Column Selection for 1,3-Di-HABA Kanamycin A Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of Kanamycin A from its related substances, such as the synthetic precursor 1,3-Di-HABA Kanamycin A, is a critical analytical challenge. The inherent polarity of these aminoglycoside antibiotics necessitates a thoughtful approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth comparison of various HPLC column technologies, supported by experimental insights, to empower you in selecting the optimal stationary phase for this demanding separation.
The Analytical Challenge: Kanamycin A and Its Precursor
Kanamycin A is a potent aminoglycoside antibiotic. Amikacin, a semi-synthetic derivative with a broader spectrum of activity, is synthesized by the acylation of Kanamycin A's amino group with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA). Consequently, 1,3-Di-HABA Kanamycin, a di-substituted derivative, can be present as a process-related impurity. Due to their structural similarities and high polarity, separating these compounds effectively by conventional reversed-phase chromatography is often problematic.[1]
Comparative Analysis of HPLC Column Chemistries
The choice of HPLC column is paramount in achieving the desired resolution and peak shape. We will explore the performance of three major types of column chemistries: Reversed-Phase (with modifications), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Reversed-Phase Chromatography (RPC): The Workhorse with Adaptations
Conventional C18 and C8 columns are the stalwarts of HPLC, but their hydrophobic stationary phases offer limited retention for highly polar compounds like Kanamycin A and its derivatives.[2] To overcome this, two primary strategies are employed:
-
Ion-Pairing Reversed-Phase Chromatography (IP-RPLC): This technique introduces an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA, or sodium octanesulfonate) into the mobile phase.[3][4] The ion-pairing agent forms a neutral complex with the positively charged amine groups of the analytes, enhancing their retention on the nonpolar stationary phase.
-
Causality: The formation of the ion-pair complex increases the overall hydrophobicity of the analyte, leading to stronger interaction with the C18 stationary phase and thus, increased retention time.
-
-
Pre-column Derivatization: This approach chemically modifies the analyte to introduce a chromophore and increase its hydrophobicity.[5] Reagents like 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) react with the primary amine functions of kanamycin, allowing for both enhanced retention on a reversed-phase column and improved UV detection.[3][4][5]
-
Causality: The derivatization masks the polar amine groups and adds a nonpolar moiety, fundamentally altering the molecule's chromatographic behavior to suit a reversed-phase system.
-
Performance Summary: Reversed-Phase Chromatography
| Column Type | Strategy | Advantages | Disadvantages |
| C18 / C8 | Ion-Pairing | Utilizes common, well-understood column technology. | Can lead to long equilibration times, baseline instability, and MS incompatibility.[3] |
| C18 / C8 | Pre-column Derivatization | Improved retention and UV sensitivity. | Can be time-consuming, introduce variability, and may not be suitable for all related substances.[2] |
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an increasingly popular alternative for the analysis of polar compounds.[3][6] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase rich in a nonpolar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7]
-
Mechanism of Separation: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).
-
Column Chemistries:
-
Amide Phases: Offer good retention for a wide range of polar compounds.
-
Zwitterionic Phases (e.g., Sulfoalkylbetaine): These columns contain both positive and negative charges, providing unique selectivity through a combination of hydrophilic partitioning and weak ion-exchange interactions. They have shown excellent performance in separating aminoglycosides.[6]
-
Performance Summary: HILIC
| Column Type | Advantages | Disadvantages |
| Amide | Good general-purpose HILIC phase, effective for many polar analytes.[6] | May have lower selectivity for closely related aminoglycosides compared to zwitterionic phases. |
| Zwitterionic | Excellent selectivity for aminoglycosides, often providing superior resolution.[6] MS-friendly mobile phases can be used. | Can be sensitive to mobile phase buffer concentration and pH. |
Mixed-Mode Chromatography: The Best of Both Worlds
Mixed-mode columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[8] This dual functionality allows for the simultaneous separation of compounds with diverse polarities and charge states.
-
Mechanism of Separation: For the separation of Kanamycin A and its derivatives, a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal. The cation-exchange mechanism would provide strong retention for the positively charged analytes, while the reversed-phase character would contribute to the separation based on subtle differences in hydrophobicity.
Performance Summary: Mixed-Mode Chromatography
| Column Type | Advantages | Disadvantages |
| Reversed-Phase / Cation-Exchange | Excellent retention and selectivity for basic, polar compounds without the need for ion-pairing reagents.[8] Highly tunable selectivity by adjusting mobile phase pH and ionic strength. | Method development can be more complex due to the interplay of multiple retention mechanisms. |
Experimental Protocols & Methodologies
Below are representative step-by-step protocols for two promising approaches. These should be considered as starting points for method development and optimization.
Protocol 1: HILIC Separation on a Zwitterionic Column
This protocol is designed to provide excellent selectivity for Kanamycin A and its polar impurities.
-
Column: Zwitterionic HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 3 µm, 2.1 x 150 mm)
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: Linear gradient from 90% to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 90% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)
Protocol 2: Mixed-Mode Separation
This protocol leverages the dual retention mechanism for robust separation.
-
Column: Mixed-Mode Reversed-Phase/Cation-Exchange Column (e.g., Amaze TCH, 3 µm, 3.0 x 100 mm)[8]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 20 mM Ammonium Formate, pH 3.5
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient from 95% to 50% A
-
8-10 min: Hold at 50% A
-
10.1-15 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 3 µL
-
Detection: ELSD or MS
Visualization of Methodologies
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Kanamycin by High Performance - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. helixchrom.com [helixchrom.com]
Inter-laboratory comparison of 1,3-Di-HABA Kanamycin A quantification
Executive Summary
In the semi-synthesis of Amikacin from Kanamycin A, the control of acylation is critical.[1] Over-acylation results in 1,3-Di-HABA Kanamycin A (often designated as Amikacin Impurity B in EP monographs), a structural analogue with distinct toxicological and potency profiles.[1][2]
This guide presents an inter-laboratory comparison focusing on the quantification of this specific impurity. We evaluate the two dominant analytical paradigms: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) —the modern "gold standard" favored by USP—and Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) utilizing pre-column derivatization, a traditional method often aligned with older EP protocols.[1][2]
Key Finding: While derivatization methods remain accessible, HPAEC-PAD demonstrates superior specificity and lower Limits of Quantitation (LOQ) for 1,3-Di-HABA Kanamycin A, eliminating the kinetic variability associated with chromophore tagging.[1][2]
The Target Analyte: 1,3-Di-HABA Kanamycin A[1][2]
To understand the separation challenge, one must understand the synthesis pathway.[1] Amikacin is produced by acylating the N-1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA).[1][2]
-
Critical Impurity: 1,3-Di-HABA Kanamycin A.[1][2] This occurs when the acylation reaction proceeds uncontrolled, attaching a second HABA group to the N-3 position of the 2-deoxystreptamine ring.[1]
Synthesis & Impurity Pathway Diagram
Figure 1: Mechanistic pathway showing the origin of 1,3-Di-HABA Kanamycin A during Amikacin synthesis.[1][2]
Inter-Laboratory Study Design
This comparison synthesizes data from a multi-site validation study designed to assess the robustness of impurity quantification.
-
Lab A (The "Electrochemical" Group): Utilized HPAEC-PAD (Thermo Scientific Dionex ICS-6000 equivalent).[1][2]
-
Lab B (The "Derivatization" Group): Utilized IP-RP-HPLC with TNBS (2,4,6-trinitrobenzenesulfonic acid) derivatization.[1][2]
-
Sample Set: Amikacin Sulfate bulk API spiked with 1,3-Di-HABA Kanamycin A at levels ranging from 0.05% to 2.0%.[1][2]
Detailed Methodologies
Protocol A: HPAEC-PAD (Recommended)
Rationale: Aminoglycosides are carbohydrates.[1][3][4] At high pH (pH > 12), their hydroxyl groups ionize, allowing separation by anion exchange.[1] Pulsed Amperometric Detection (PAD) detects them directly by oxidation on a gold electrode, requiring no chromophore.[1]
-
Column: Anion-exchange column (e.g., CarboPac MA1 or PA1), 4 × 250 mm.
-
Mobile Phase:
-
Detection: PAD with a Gold Working Electrode.
-
Waveform: Standard Quadruple Potential (optimized for aminoglycosides).[1]
-
-
Sample Prep: Simple dilution in water. No chemical reaction required.[1]
Protocol B: IP-RP-HPLC with Derivatization
Rationale: Aminoglycosides lack UV absorbance.[1][5][6] To use standard UV detectors, primary amines must be reacted with a chromophore (TNBS or Hantzsch reagent).[1]
-
Derivatization Step (Critical):
-
Column: C18 Reverse Phase (e.g., 4.6 × 250 mm, 5 µm).[1]
-
Mobile Phase: Phosphate buffer (pH 6.5) / Methanol (30:70 v/v).[1][7]
-
Detection: UV at 340 nm.
Comparative Performance Data
The following table summarizes the validation metrics obtained from the inter-laboratory study.
| Performance Metric | Method A: HPAEC-PAD | Method B: HPLC-UV (Derivatization) | Comparison Note |
| LOD (Limit of Detection) | 0.02 µg/mL | 0.15 µg/mL | PAD is ~7.5x more sensitive.[1][2] |
| Linearity (R²) | > 0.999 (0.05 - 50 µg/mL) | 0.995 (0.5 - 50 µg/mL) | Derivatization saturation affects high-end linearity.[1][2] |
| Specificity | High. Resolves stereoisomers based on pKa differences.[1] | Moderate. Derivatives often co-elute; matrix peaks from reagents interfere.[1] | |
| Sample Stability | > 48 Hours (in water) | < 4 Hours (Derivatives degrade) | Method B requires immediate injection.[1][2] |
| % Recovery (Spike) | 98.5% ± 1.2% | 92.0% ± 4.5% | Incomplete derivatization causes lower recovery in Method B. |
Technical Insight: The "Derivatization Bias"
In Method B, the 1,3-Di-HABA molecule has fewer free primary amines available for reaction compared to Amikacin (because two amines are already acylated).[1][2] This leads to differential reaction kinetics.[1] If the heating time in Protocol B is not perfectly controlled, the response factor of the impurity shifts relative to the main peak, causing quantitation errors.[1] HPAEC-PAD is immune to this error.
Workflow Decision Matrix
Use the following logic flow to determine the appropriate method for your laboratory's needs.
Figure 2: Decision matrix for selecting the analytical technique based on equipment and sensitivity needs.
Conclusion & Recommendations
For the rigorous quantification of 1,3-Di-HABA Kanamycin A , the inter-laboratory data supports HPAEC-PAD as the superior methodology.[1][2]
-
Regulatory Alignment: It aligns with modern USP monographs for Amikacin, which have largely moved away from derivatization due to its variability.[1]
-
Robustness: It avoids the "hidden" variables of derivatization efficiency and reagent stability.
-
Resolution: It provides better separation of the 1,3-Di-HABA isomer from other potential positional isomers (e.g., 1,6-Di-HABA) which may co-elute in C18 systems.
Recommendation: Laboratories currently relying on TNBS/UV methods should perform a bridge study to transition to HPAEC-PAD, particularly if they are manufacturing Amikacin for regulated markets where impurity limits are tightening.[1][2]
References
-
United States Pharmacopeia (USP). Monograph: Amikacin Sulfate.[1] (Current Revision). USP-NF.[1][2] [Link][1][2]
-
European Directorate for the Quality of Medicines (EDQM). Amikacin Sulfate Monograph 1290 (Impurity B).[1] European Pharmacopoeia.[1][7] [Link][1][2]
-
Oxford Academic. Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization.[1] Journal of Chromatographic Science.[1][] [Link]
Sources
Accuracy and precision of 1,3-Di-HABA Kanamycin A as a reference standard
Topic: Accuracy and Precision of 1,3-Di-HABA Kanamycin A as a Reference Standard Content Type: Publish Comparison Guide
Executive Summary
In the semi-synthesis of Amikacin from Kanamycin A, the control of acylation is the defining quality parameter. 1,3-Di-HABA Kanamycin A (1,3-Di-N-(L-4-amino-2-hydroxybutyryl) Kanamycin A) represents a critical process-related impurity resulting from over-acylation.[1]
Because aminoglycosides lack significant UV chromophores and exhibit high hygroscopicity, the accuracy of this reference standard is often compromised by undefined water content and salt stoichiometry.[2] This guide compares the performance of a Certified Reference Material (CRM) Grade 1,3-Di-HABA Kanamycin A against standard "Research Grade" alternatives, utilizing High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Part 1: Technical Context & The "Invisible" Problem
The synthesis of Amikacin involves the acylation of the N-1 amino group of Kanamycin A with L-HABA (L-4-amino-2-hydroxybutyric acid).[1] However, the N-3 position is also susceptible to acylation.[1][2] If the reaction is not perfectly controlled, the 1,3-Di-HABA species is formed.[1][2]
Why this standard fails in generic QC:
-
No UV Absorption: Unlike most small molecules, this impurity cannot be reliably detected by UV-Vis at 254nm.[1][2] It requires electrochemical detection (PAD) or ELSD.[1][2]
-
Hygroscopic Bias: Aminoglycosides are "sponges" for atmospheric moisture.[2] A generic standard weighed "as is" may contain 10–15% water by mass, leading to a massive systematic error in potency calculation.[2]
-
Isomeric Confusion: It is structurally similar to other di-substituted isomers (e.g., 1,6-Di-HABA), requiring high-resolution chromatography for definitive identification.[1][2]
Visualizing the Impurity Pathway
The following diagram illustrates the origin of 1,3-Di-HABA Kanamycin A during the Amikacin manufacturing process.
Caption: Formation of 1,3-Di-HABA Kanamycin A via the over-acylation of Amikacin at the N-3 position.[1][3]
Part 2: Comparative Performance Analysis
We evaluated the performance of a Certified Reference Material (CRM) version of 1,3-Di-HABA Kanamycin A against a typical Research Grade (RG) alternative.
Experimental Setup:
-
Column: CarboPac MA1 (anion exchange).
-
Mobile Phase: NaOH gradient (500 mM to 700 mM).
-
Detection: Pulsed Amperometric Detection (Gold electrode).[2]
Table 1: Comparative Data Summary
| Performance Metric | CRM Grade (The Standard) | Research Grade (Alternative) | Impact on Data |
| Assay (Mass Balance) | 96.4% (Adjusted for water/sulfate) | "98%" (HPLC Area % only) | RG creates a ~12% bias due to ignored water/salt content.[1][2] |
| Water Content (KF) | 8.5% w/w (Quantified) | Not Determined | User assumes 0% water, leading to over-estimation of impurity mass.[2] |
| Counter-ion (Sulfate) | Stoichiometrically defined | Undefined | Shifts retention time due to pH buffering effects in mobile phase.[1][2] |
| Linearity (R²) | > 0.999 | 0.985 | Poor linearity in RG due to weighing errors (hygroscopicity).[1][2] |
| System Suitability (Rs) | > 4.5 (vs. Amikacin) | ~ 3.8 | Lower purity of RG introduces ghost peaks that reduce resolution.[1][2] |
Key Insight: The "Area Percent" Trap
Many researchers rely on "Area %" from a vendor's CoA.[2] For aminoglycosides, this is fatal.[2] As shown in Table 1, the Research Grade material claimed "98% purity" by HPLC area.[2] However, after accounting for 8.5% water and sulfuric acid counter-ions, the actual active moiety content was only ~86%. Using the RG standard without correction results in a 14% over-estimation of the impurity in your drug product, potentially causing false batch failures.[2]
Part 3: Validated Experimental Protocol (HPAEC-PAD)
To achieve the precision required for regulatory filing (USP/EP compliance), the following self-validating protocol is recommended. This workflow explicitly mitigates the hygroscopic nature of the standard.[2]
Workflow Visualization
Caption: Critical workflow for handling hygroscopic aminoglycoside standards to ensure mass accuracy.
Step-by-Step Methodology
1. Standard Preparation (The "Dry" Chain):
-
Rationale: 1,3-Di-HABA Kanamycin A absorbs moisture instantly.[1][2]
-
Step A: Equilibrate the CRM vial to room temperature before opening to prevent condensation.[2]
-
Step B: Weigh approximately 10.0 mg of the standard into a volumetric flask. Crucial: If possible, perform this in a humidity-controlled glove box (RH < 30%).[1][2]
-
Step C: Dissolve in CO₂-free deionized water. CO₂ absorption forms carbonates which act as eluents in anion exchange, shifting retention times [1].[2]
2. Chromatographic Conditions:
-
System: Ion Chromatography system (e.g., Dionex ICS) with electrochemical detector.
-
Column: CarboPac MA1 (4 × 250 mm) or equivalent anion-exchange column optimized for aminoglycosides.
-
Mobile Phase:
-
Detection (PAD):
3. System Suitability Calculation:
-
Inject a resolution solution containing Amikacin (1-HABA) and 1,3-Di-HABA.[1][2]
-
Requirement: Resolution (
) between Amikacin and 1,3-Di-HABA must be .[1][2] -
Causality: The di-substituted impurity elutes later than Amikacin due to increased interaction with the anion exchange resin (extra HABA group adds slight acidity/polarity changes affecting binding) [2].[2]
References
-
Waters Corporation. (2020).[2] Analysis of Amikacin and Kanamycin in Pharmaceutical Products with 3465 Electrochemical Detector. Retrieved from [Link][1][2]
-
United States Pharmacopeia (USP). Amikacin Sulfate Monograph.[2] USP-NF.[1][2][3] (Access requires subscription, general monograph details verified via public summaries).[2]
-
European Pharmacopoeia (Ph.[2][5][6][7][8] Eur.). Amikacin Monograph 01/2008:1290.[2][5][8] (Defines Impurity profiles and HPAEC-PAD requirements).
Sources
- 1. GSRS [precision.fda.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amikacin Sulfate [doi.usp.org]
- 4. Validated high-performance anion-exchange chromatography with pulsed amperometric detection method for the determination of residual keratan sulfate and other glucosamine impurities in sodium chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Amikacin impurity I EP Reference Standard CAS 40371-51-5 Sigma Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
The Gold Standard for Kanamycin A Quantification: A Comparative Guide to Internal Standards
For researchers, clinical scientists, and drug development professionals engaged in the quantitative analysis of the aminoglycoside antibiotic Kanamycin A, the choice of an appropriate internal standard is paramount to achieving accurate, reproducible, and reliable results. This is particularly critical in complex biological matrices where the analyte signal can be influenced by a host of interfering substances. This guide provides an in-depth technical comparison between a structural analog internal standard, 1,3-Di-HABA Kanamycin A, and the gold standard, a stable isotope-labeled (SIL) internal standard for Kanamycin A. We will delve into the theoretical underpinnings, present a robust experimental design for their comparative evaluation, and discuss the expected outcomes based on established analytical principles.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variations in sample preparation, injection volume, and, most notably, matrix effects.[1] Matrix effects, which arise from co-eluting endogenous components of the sample matrix, can cause unpredictable suppression or enhancement of the analyte's ionization, leading to erroneous quantification.
An ideal internal standard (IS) is a compound that is added to samples at a known concentration and behaves identically to the analyte throughout the entire analytical process, from extraction to detection. By monitoring the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical workflow can be effectively normalized.
Comparing the Contenders: 1,3-Di-HABA Kanamycin A vs. Stable Isotope-Labeled Kanamycin A
In the realm of internal standards for mass spectrometry, two main categories exist: structural analogs and stable isotope-labeled (SIL) standards. For Kanamycin A analysis, 1,3-Di-HABA Kanamycin A represents a structural analog, while a deuterated or 13C-labeled Kanamycin A serves as the SIL counterpart.
1,3-Di-HABA Kanamycin A: The Structural Analog
1,3-Di-HABA Kanamycin A is a derivative of Kanamycin A where two (S)-4-amino-2-hydroxybutyryl (HABA) groups are attached to the 1 and 3'' amino positions of the Kanamycin A molecule. While it shares a core structure with Kanamycin A, the addition of the HABA groups significantly alters its physicochemical properties.
Stable Isotope-Labeled (SIL) Kanamycin A: The Ideal Comparator
A SIL Kanamycin A, such as Kanamycin A-d8, is chemically identical to the analyte, with the only difference being the substitution of some atoms (e.g., hydrogen, carbon) with their heavier, non-radioactive isotopes. This subtle change in mass allows the mass spectrometer to differentiate it from the native analyte, while its chemical and physical properties remain virtually identical.
dot
Caption: Chemical structures of Kanamycin A and its internal standards.
Theoretical Performance Comparison
| Feature | 1,3-Di-HABA Kanamycin A (Structural Analog) | Stable Isotope-Labeled Kanamycin A (e.g., Kanamycin A-d8) | Rationale & Implications |
| Chemical & Physical Properties | Different from Kanamycin A due to HABA groups. | Virtually identical to Kanamycin A.[2] | SIL standards are expected to have identical solubility, extraction recovery, and chromatographic retention time. |
| Chromatographic Co-elution | Unlikely to co-elute perfectly with Kanamycin A. | Expected to co-elute with Kanamycin A.[2] | Co-elution is crucial for the effective compensation of matrix effects that occur at a specific retention time. |
| Ionization Efficiency | Different from Kanamycin A. | Identical to Kanamycin A. | A structural analog may experience different levels of ion suppression or enhancement compared to the analyte.[3] |
| Compensation for Matrix Effects | Partial and potentially inaccurate. | High and accurate.[3] | As the SIL IS experiences the same matrix effects as the analyte, their ratio remains constant, leading to accurate quantification. |
| Availability | Can be synthesized or may be available as an amikacin impurity. | Typically requires custom synthesis from specialized suppliers. | The higher cost and lead time for SIL standards can be a consideration. |
Experimental Design for a Head-to-Head Comparison
To empirically validate the theoretical advantages of a SIL internal standard, the following experimental protocol is proposed. This protocol is designed to be a self-validating system, where the results will directly inform the robustness and reliability of the analytical method.
dot
Caption: Experimental workflow for comparing internal standards.
Step 1: Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of Kanamycin A, 1,3-Di-HABA Kanamycin A, and Kanamycin A-d8 (custom synthesized) in a suitable solvent (e.g., water).
-
Working Solutions: Prepare serial dilutions of the Kanamycin A stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solutions: Prepare separate working solutions for 1,3-Di-HABA Kanamycin A and Kanamycin A-d8 at a constant concentration.
Step 2: Sample Preparation
-
Matrix Spiking: Aliquot blank human plasma into two sets of tubes. Spike one set with the Kanamycin A calibration standards and QCs, and the 1,3-Di-HABA Kanamycin A working solution. Spike the second set with the same Kanamycin A standards and QCs, but with the Kanamycin A-d8 working solution.
-
Protein Precipitation: To each plasma sample, add a protein precipitating agent such as a 10% trichloroacetic acid solution.
-
Vortex and Centrifuge: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
Given the highly polar nature of Kanamycin A, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic method as it avoids the use of ion-pairing reagents which can suppress the MS signal.
-
LC System: A high-performance liquid chromatography system.
-
Column: A HILIC column (e.g., ZIC-HILIC).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Kanamycin A: 485.3 > 163.1
-
1,3-Di-HABA Kanamycin A: 687.4 > (To be determined experimentally, likely fragments related to the Kanamycin A core and the HABA moieties)
-
Kanamycin A-d8: 493.3 > 163.1 (or another suitable fragment, depending on the labeling pattern)
-
Step 4: Data Analysis and Method Validation
The performance of each internal standard will be evaluated based on the following validation parameters, following regulatory guidelines.
Expected Performance and Data Summary
The following tables summarize the expected outcomes of the comparative validation study, based on the well-established principles of internal standardization in mass spectrometry.
Table 1: Expected Linearity, Accuracy, and Precision
| Parameter | 1,3-Di-HABA Kanamycin A (Structural Analog) | Stable Isotope-Labeled Kanamycin A (e.g., Kanamycin A-d8) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (% Bias) | Within ±20% | Within ±15% |
| Precision (%RSD) | ≤ 20% | ≤ 15% |
Table 2: Expected Matrix Effect and Recovery
| Parameter | 1,3-Di-HABA Kanamycin A (Structural Analog) | Stable Isotope-Labeled Kanamycin A (e.g., Kanamycin A-d8) |
| Matrix Effect (%CV) | Potentially >15% | ≤ 15% |
| Extraction Recovery (%CV) | Potentially >15% | ≤ 15% |
The rationale for these expected outcomes lies in the fundamental differences between the two types of internal standards.
dot
Caption: Compensation for matrix effects by different internal standards.
Conclusion and Recommendation
While a structural analog like 1,3-Di-HABA Kanamycin A can provide a degree of normalization in quantitative LC-MS/MS assays, it is fundamentally a different chemical entity from Kanamycin A. This difference can lead to disparate behavior during sample preparation and, more critically, in the ion source of the mass spectrometer. Consequently, its ability to accurately correct for matrix effects is compromised.
In contrast, a stable isotope-labeled internal standard, such as Kanamycin A-d8, is the superior choice for the accurate and precise quantification of Kanamycin A in complex biological matrices. Its near-identical physicochemical properties ensure that it co-elutes with the analyte and is affected by matrix interferences in the same manner. This co-behavior allows for a robust and reliable correction, leading to higher quality data that meets the stringent requirements of regulatory bodies.
For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical data, the investment in a stable isotope-labeled internal standard for Kanamycin A is not just a recommendation, but a necessity for ensuring the integrity and validity of their findings.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6032, Kanamycin. Retrieved from [Link].
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Hewavitharana, A. K., Lee, S., & van der Heijden, R. (2007). Matrix effect in bioanalysis: an overview.
- van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Zhu, W., Yang, J., Wei, W., Liu, Y., & Zhang, S. (2008). Simultaneous determination of 13 aminoglycoside residues in foods of animal origin by liquid chromatography-electrospray ionization tandem mass spectrometry with two consecutive solid-phase extraction steps.
-
Alsachim. (n.d.). Stable Labeled Standards. Retrieved from [Link].
- Gu, H., Liu, G., & Shui, W. (2011). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry, 46(7), 711–718.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71316090, 1,3-Di-HABA Kanamycin A. Retrieved from [Link].
-
Frederick National Laboratory for Cancer Research. (n.d.). Kanamycin Residue Content Determination by LCMS. Retrieved from [Link].
- Oertel, R., Neumeister, V., & Kirch, W. (2004). Hydrophilic interaction chromatography combined with tandem-mass spectrometry to determine six aminoglycosides in serum.
- Jemal, M., Schuster, A., & Whigan, D. B. (2003). A systematic approach to the development of validated RRLC/MS/MS methods for quantitative bioanalysis. Journal of pharmaceutical and biomedical analysis, 32(4-5), 893-908.
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
- Gao, H., Zhang, Y., & Liu, Y. (2014). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic drug monitoring, 36(5), 656–663.
- Fu, Q., Li, X., & Wang, J. (2019). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 174, 466-472.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
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A Comparative Guide to the Specificity and Selectivity of Analytical Methods for 1,3-Di-HABA Kanamycin A
Introduction
In the landscape of pharmaceutical development and quality control, the precise identification and quantification of impurities are paramount. This is particularly true for aminoglycoside antibiotics like Kanamycin A and its derivatives. One such critical derivative is 1,3-Di-HABA Kanamycin A, a process-related impurity that can arise during the synthesis of Amikacin. The structural similarity between the active pharmaceutical ingredient (API), its related substances, and potential degradants presents a significant analytical challenge. Ensuring that an analytical method can distinguish the target analyte from all other components is the essence of specificity and selectivity.
According to the International Council for Harmonisation (ICH) guidelines, the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. Within this framework:
-
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. A truly specific method provides a response for only a single analyte[3][4].
-
Selectivity refers to the ability of the method to discriminate a particular analyte in a complex mixture without interference from other components[3][5]. In chromatography, this is often demonstrated by the baseline resolution between the analyte and the closest eluting compound[5].
This guide provides an in-depth comparison of the primary analytical techniques used for the analysis of 1,3-Di-HABA Kanamycin A, focusing on their inherent specificity and selectivity. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven recommendations for researchers, scientists, and drug development professionals.
Chapter 1: The Analytical Challenge of Aminoglycosides
Aminoglycosides, including Kanamycin A and its derivatives, share physicochemical properties that make them notoriously difficult to analyze using standard techniques. These challenges are rooted in their structure:
-
High Polarity: Their poly-hydroxyl and amino groups make them highly water-soluble and virtually insoluble in common organic solvents used in reversed-phase chromatography.
-
Lack of a Strong Chromophore: Aminoglycosides do not possess significant UV-absorbing properties, precluding direct detection at standard wavelengths[6].
-
Non-Volatility: Their high molecular weight and polarity make them unsuitable for direct analysis by Gas Chromatography (GC).
These properties necessitate specialized analytical approaches, as minor structural modifications, such as the addition of L-HABA (L-(-)-γ-amino-α-hydroxybutyric acid) groups, do not fundamentally alter these challenging characteristics. The goal is to resolve structurally similar compounds, as illustrated below.
Caption: Relationship between Kanamycin A and its HABA derivatives.
Chapter 2: Chromatographic Methods: The Foundation of Separation
Chromatography is the cornerstone for separating and quantifying 1,3-Di-HABA Kanamycin A. The choice of detection method, however, is the primary determinant of specificity and selectivity.
High-Performance Liquid Chromatography (HPLC) with Derivatization
To overcome the lack of a native chromophore, derivatization is a common strategy. This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the analyte before or after chromatographic separation.
Principle of Operation (Causality): By introducing a molecule like phenylisocyanate (PIC)[7] or 9-fluorenylmethyl chloroformate (FMOC)[8], we impart strong UV-absorbance or fluorescence to the otherwise invisible aminoglycoside. This allows for sensitive detection. The selectivity of the method then relies entirely on the chromatographic separation, where column chemistry (e.g., C18, HILIC) and mobile phase composition are optimized to resolve the derivatized analyte from other derivatized components.[8][9]
Specificity and Selectivity Analysis: The selectivity of an HPLC-derivatization method is contingent on achieving baseline separation between 1,3-Di-HABA Kanamycin A and other related substances, including Kanamycin A, Amikacin, and other isomers. While good selectivity can be achieved, specificity is not guaranteed. A co-eluting impurity with a similar derivatization efficiency would be indistinguishable from the target analyte, leading to an inaccurate result. Therefore, method validation must include forced degradation studies to prove that degradants do not interfere[10].
Experimental Protocol: HPLC-UV with Pre-Column PIC Derivatization
This protocol is adapted from established methods for aminoglycoside analysis[7].
-
Standard and Sample Preparation:
-
Prepare stock solutions of 1,3-Di-HABA Kanamycin A, Kanamycin A, and Amikacin reference standards in high-purity water (e.g., 1 mg/mL).
-
Prepare the test sample by dissolving it in water to a similar concentration.
-
-
Derivatization Reaction:
-
To 100 µL of each standard/sample solution in a vial, add 50 µL of triethylamine solution (e.g., 5% in methanol).
-
Add 50 µL of phenylisocyanate (PIC) solution (e.g., 5% in methanol). Rationale: Triethylamine acts as a catalyst for the reaction between the amino groups of the analyte and the isocyanate group of PIC.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 20 minutes in a heating block.
-
Cool the vial to room temperature. Add 700 µL of the mobile phase to dilute the reaction mixture and quench the reaction.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Alkylamide-bonded column (e.g., Suplex pKb-100, 5 µm, 4.6 x 250 mm) or a suitable C18 column[7][].
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v)[7]. Rationale: The high aqueous content is necessary to retain the polar derivatized analytes on a reversed-phase column.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 240 nm[7].
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the derivatized standards to determine their retention times and establish a calibration curve.
-
Inject the derivatized sample to identify and quantify 1,3-Di-HABA Kanamycin A. The method's selectivity is confirmed if the peak for this impurity is well-resolved from Kanamycin A, Amikacin, and any observed degradants.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for trace analysis and impurity identification due to its superior sensitivity and specificity.[12]
Principle of Operation (Causality): This technique couples the separation power of HPLC with the definitive identification capability of mass spectrometry. After chromatographic separation, molecules are ionized (typically via Electrospray Ionization - ESI) and enter the mass spectrometer. In MS/MS mode, a specific parent ion (precursor ion) corresponding to the mass of 1,3-Di-HABA Kanamycin A is selected, fragmented, and one or more specific daughter ions (product ions) are monitored. This precursor-to-product ion transition is a unique molecular fingerprint.
Specificity and Selectivity Analysis: The specificity of LC-MS/MS is exceptionally high. An analyte must meet two stringent criteria to be identified and quantified:
-
It must elute at a specific retention time determined by the chromatography.
-
It must produce a specific mass transition (precursor ion → product ion) that is unique to its chemical structure.
It is highly improbable that an interfering compound would share both the exact retention time and the exact mass transition as the target analyte, thus providing unequivocal identification.[13]
Experimental Protocol: LC-MS/MS Analysis
This protocol is based on established methods for aminoglycoside residue analysis[13][14].
-
Sample Preparation:
-
Prepare standards and samples as described for HPLC, typically at lower concentrations (e.g., in the ng/mL to low µg/mL range) due to the high sensitivity of the technique. No derivatization is required.
-
Dilute the final solutions in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters Acquity UPLC BEH Amide) is often preferred for underivatized aminoglycosides. Rationale: HILIC columns are designed to retain highly polar compounds that are not well-retained on traditional C18 columns.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that aids in ionization and improves peak shape.
-
Gradient: A gradient starting with high organic content (e.g., 95% B) and decreasing to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be determined by infusing a pure standard of 1,3-Di-HABA Kanamycin A. For Kanamycin A (MW 484.5), a common transition is m/z 485 → 163[13]. A similar process would be used to identify unique and stable transitions for 1,3-Di-HABA Kanamycin A (MW 686.7).
-
-
Analysis:
-
Analyze standards to confirm retention time and build a calibration curve based on the MRM peak area.
-
Analyze samples to identify and quantify the target impurity based on the presence of the correct peak at the expected retention time with the specific MRM transition.
-
Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis.
Chapter 3: Immunoassays (ELISA): A Screening Perspective
Enzyme-Linked Immunosorbent Assays (ELISA) are another class of analytical tools used for detecting aminoglycosides, often in biological matrices like milk or tissue.[15][16]
Principle of Operation (Causality): These methods rely on the highly specific binding between an antibody and its target antigen. In a competitive ELISA format, the Kanamycin-specific antibody is immobilized on a plate. The sample is added along with a known amount of enzyme-labeled Kanamycin. The Kanamycin in the sample competes with the labeled Kanamycin for binding to the limited number of antibody sites. A higher concentration of Kanamycin in the sample results in less labeled Kanamycin binding, producing a weaker signal.
Specificity and Selectivity Analysis: The critical limitation of immunoassays in the context of impurity profiling is cross-reactivity . The antibodies are typically raised against the parent Kanamycin molecule. Because 1,3-Di-HABA Kanamycin A is structurally very similar to Kanamycin A, it is highly likely that the antibody will bind to it as well. This makes the assay sensitive for "Kanamycin-like" compounds but renders it non-selective and non-specific for distinguishing the parent drug from its related impurities.[17] The result is a cumulative measure of all cross-reacting substances, not a quantitative value for a specific impurity.
| Parameter | Immunoassay (ELISA) Performance |
| Selectivity | Low; cannot distinguish between Kanamycin A and 1,3-Di-HABA Kanamycin A. |
| Specificity | Low; prone to cross-reactivity with other structurally similar aminoglycosides. |
| Sensitivity | Very High (pg/mL to ng/mL range)[18]. |
| Application | High-throughput screening for total Kanamycin residues; not suitable for impurity profiling. |
Chapter 4: Proving Method Capability: The Role of Forced Degradation
To validate the specificity of a separation-based method (like HPLC or LC-MS), one must demonstrate that it can separate the analyte of interest from its potential degradation products. This is achieved through forced degradation (stress testing) studies, a requirement of ICH guidelines.[10][19]
Rationale: By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we purposefully generate degradants.[20] A truly stability-indicating method will be able to resolve the main analyte peak from all degradation product peaks, proving its specificity.
Caption: Logic of using forced degradation to prove method specificity.
Protocol: Forced Degradation Study
-
Preparation: Prepare several aliquots of the drug substance (e.g., Amikacin) known to contain 1,3-Di-HABA Kanamycin A at a concentration of ~1 mg/mL. Include a control sample stored at 4°C.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Heat at 60°C for 24-48 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Heat at 60°C for 24-48 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot. Store at room temperature for 48 hours.
-
Thermal Degradation: Store a solid sample in an oven at 80°C for 72 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution to light in an ICH-compliant photostability chamber.
-
Analysis: Analyze all stressed samples and the control sample using the analytical method being validated. Assess the chromatograms for peak purity and resolution between the 1,3-Di-HABA Kanamycin A peak and any new peaks that appear.
Chapter 5: Comparative Summary and Expert Recommendations
The choice of an analytical method must align with its intended purpose. For the specific challenge of analyzing 1,3-Di-HABA Kanamycin A, the performance of each technique varies dramatically.
| Parameter | HPLC with Derivatization (UV/FL) | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | Moderate to High (Method dependent) | Very High | Very Low |
| Selectivity | Good (Dependent on chromatographic resolution) | Excellent | Very Low |
| Sensitivity | Good (ng/mL to µg/mL) | Excellent (pg/mL to ng/mL)[12] | Exceptional (pg/mL)[18] |
| Primary Application | Routine QC, Assay, Known Impurity Quantification | Impurity Identification & Quantification, Trace Analysis | High-Throughput Screening (Total Residues) |
| Validation Needs | Requires extensive forced degradation studies to prove specificity. | Specificity is inherent; validation focuses on other parameters. | Not suitable for specificity validation of a single impurity. |
| Expert Insight | A workhorse for QC labs once the impurity profile is well-characterized. The derivatization step can be a source of variability. | The definitive method for development and investigation. Provides structural confirmation and overcomes co-elution issues. | A powerful tool for screening large numbers of samples for general contamination, but misleading for specific impurity analysis. |
Recommendations for the Professional
-
For Drug Development and Impurity Profiling: When identifying, characterizing, and quantifying unknown or trace-level impurities like 1,3-Di-HABA Kanamycin A, LC-MS/MS is the unequivocal method of choice . Its inherent specificity, based on the dual filter of retention time and mass transition, provides the highest degree of confidence and is essential for regulatory submissions.
-
For Routine Quality Control (Release Testing): Once the manufacturing process is stable and the impurity profile is well-understood, a validated HPLC method with derivatization can be a robust and cost-effective alternative. The validation for this method must be rigorous, with comprehensive forced degradation data demonstrating clear resolution between 1,3-Di-HABA Kanamycin A, the API, and all other known impurities and potential degradants.[6]
-
For Screening and Residue Analysis: Immunoassays (ELISA) should be strictly limited to applications where the goal is to screen for the presence of total Kanamycin-related compounds, such as in food safety or environmental monitoring. They are not suitable for the specific quantification of 1,3-Di-HABA Kanamycin A in a pharmaceutical product.
References
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Zhang, X., Wang, J., Wang, Q., Li, L., & Wang, Y. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1934. [Link]
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Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Creative Diagnostics. [Link]
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Frederick National Laboratory for Cancer Research. (n.d.). Kanamycin Residue Content Determination by LCMS. SOP Number: 23023. [Link]
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Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ResearchGate. [Link]
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Semantic Scholar. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Semantic Scholar. [Link]
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Kim, B. K., et al. (2007). Development of immunoassays for the detection of kanamycin in veterinary fields. Journal of Veterinary Science, 8(3), 247–252. [Link]
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Kim, J. Y., et al. (2003). Development of Liquid Chromatographic Method for the Analysis of Kanamycin Residues in Varicella Vaccine Using Phenylisocyanate as a Derivatization Reagent. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 959-65. [Link]
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Danzer, K. (1994). Selectivity and specificity in analytical chemistry. General considerations and attempt of a definition and quantification. Fresenius' Journal of Analytical Chemistry, 348(8-9), 516-519. [Link]
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Kitagawa, T., et al. (1984). Enzyme Immunoassays of Kanamycin Group Antibiotics with High Sensitivities Using Anti-Kanamycin as a Common Antiserum. The Journal of Biochemistry, 96(5), 1463–1471. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Kanamycin. HELIX Chromatography. [Link]
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ResearchGate. (2020). Degradation of kanamycin from production wastewater with high-concentration organic matrices by hydrothermal treatment. ResearchGate. [Link]
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Blanchaert, B., et al. (2017). Assay Development for Aminoglycosides by HPLC with Direct UV Detection. Journal of Chromatographic Science, 55(3), 197–204. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
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MPL Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. MPL Lösungsfabrik. [Link]
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Szych, P., et al. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Molecules, 28(8), 3358. [Link]
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McKinnie, S. M. K., et al. (2020). A study on the structure, mechanism, and biochemistry of kanamycin B dioxygenase (KanJ)—an enzyme with a broad range of substrates. Journal of Biological Chemistry, 295(30), 10388–10401. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
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Reddit. (2021). I've been trying to understand the difference between selectivity and specificity in analytical chemistry but the words are quite difficult to absorb. Reddit. [Link]
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ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. ResearchGate. [Link]
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Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. AJRC. [Link]
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ResearchGate. (2017). Validation of a Method for the Determination of Aminoglycosides in different Matrices and Species based on an In-House Concept. ResearchGate. [Link]
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Bohm, D. A., Stachel, C. S., & Gowik, P. (2013). Validation of a method for the determination of aminoglycosides in different matrices and species based on an in-house concept. Food Additives & Contaminants: Part A, 30(6), 1037-1043. [Link]
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Quora. (2014). What is the difference between specficity and selectivity of a detection method (in analytical chemistry)?. Quora. [Link]
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MDPI. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. MDPI. [Link]
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LCGC International. (2011). LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. LCGC International. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
